Technical Documentation Center

N-Cbz-11-aminoundecanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Cbz-11-aminoundecanoic acid
  • CAS: 3422-91-1

Core Science & Biosynthesis

Foundational

A Technical Guide to N-Cbz-11-Aminoundecanoic Acid: A Versatile Bifunctional Linker for Chemical Synthesis and Drug Development

This guide provides an in-depth technical overview of N-(Benzyloxycarbonyl)-11-aminoundecanoic acid, a cornerstone bifunctional molecule for researchers, chemists, and drug development professionals. We will move beyond...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of N-(Benzyloxycarbonyl)-11-aminoundecanoic acid, a cornerstone bifunctional molecule for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, properties, and applications, offering field-proven insights into its strategic use in complex molecular architectures.

Molecular Profile and Physicochemical Characteristics

N-Cbz-11-aminoundecanoic acid is strategically designed with three key functional domains: a terminal carboxylic acid, a long-chain C11 aliphatic spacer, and an amine protected by a benzyloxycarbonyl (Cbz or Z) group. This architecture imparts a unique combination of reactivity and stability, making it an invaluable tool for chemical synthesis.

The Cbz group, introduced by Bergmann and Zervas, is a classic amine protecting group renowned for its stability in both the basic conditions used for Fmoc-group removal and the acidic conditions used for Boc-group removal in peptide synthesis.[1][2] This orthogonality is fundamental to its utility. The long C11 alkyl chain provides a flexible, hydrophobic spacer, which is critical for its role in linking distinct molecular entities.[3]

Figure 1: Chemical Structure of N-Cbz-11-aminoundecanoic acid.

Table 1: Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 11-[(Benzyloxycarbonyl)amino]undecanoic acid-
CAS Number 19123-53-4Vendor Data
Molecular Formula C₁₉H₂₉NO₄Calculated
Molecular Weight 335.44 g/mol Calculated
Appearance White to off-white solid/powder[4][5]
Solubility Insoluble in water; soluble in organic solvents (e.g., DMF, Dioxane, THF, Ethyl Acetate)[4][6]
Precursor (11-AUA) M.P. 188-191 °C; MW: 201.31 g/mol [3][4]

Spectroscopic Profile: The structural integrity of N-Cbz-11-aminoundecanoic acid is confirmed by characteristic spectroscopic signatures:

  • ¹H NMR: Key signals include aromatic protons from the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the CH₂ group adjacent to the carbamate nitrogen (~3.1 ppm), the CH₂ group alpha to the carboxylic acid (~2.3 ppm), and a broad multiplet for the remaining aliphatic chain protons (~1.2-1.6 ppm).

  • IR Spectroscopy: Characteristic absorption bands are observed for the N-H stretch (carbamate, ~3300 cm⁻¹), C=O stretches (carboxylic acid at ~1710 cm⁻¹ and carbamate at ~1690 cm⁻¹), and aromatic C-H stretches from the benzyl group.[6][7]

Synthesis and Purification: A Validated Protocol

The synthesis of N-Cbz-11-aminoundecanoic acid is most reliably achieved through the N-protection of its precursor, 11-aminoundecanoic acid, using benzyl chloroformate (Cbz-Cl). This reaction is typically performed under Schotten-Baumann conditions, where an aqueous basic solution is used to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction.

The choice of base is critical for maintaining an optimal pH. A mixture of sodium carbonate and bicarbonate provides a robust buffering system that prevents side reactions, such as the hydrolysis of the Cbz-Cl reagent, while ensuring complete reaction.[8]

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification SM 11-Aminoundecanoic Acid in aq. Na₂CO₃/NaHCO₃ RXN Stir at 0-5 °C Allow to warm to RT (2-4 hours) SM->RXN RGT Benzyl Chloroformate (Cbz-Cl) RGT->RXN ACID Acidify with HCl to pH ~2 RXN->ACID FILT Filter Precipitate ACID->FILT WASH Wash with Cold Water FILT->WASH DRY Dry Under Vacuum WASH->DRY PRODUCT N-Cbz-11-Aminoundecanoic Acid (Product) DRY->PRODUCT

Figure 2: General workflow for the synthesis of N-Cbz-11-aminoundecanoic acid.
Experimental Protocol: Synthesis of N-Cbz-11-Aminoundecanoic Acid
  • Dissolution: Dissolve 11-aminoundecanoic acid (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.) in a reaction vessel. Cool the solution to 0 °C in an ice bath. The base converts the poorly soluble zwitterionic amino acid into its soluble sodium carboxylate salt.

  • Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate (1.1 eq.) dropwise.[9] The key is to maintain the temperature below 5 °C and the pH between 9-10 to prevent hydrolysis of the reagent and ensure selective N-acylation.[9]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

  • Work-up: Wash the aqueous mixture with diethyl ether to remove any unreacted benzyl chloroformate and the byproduct, benzyl alcohol.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 1 M HCl.[9] The protonation of the carboxylate group renders the final product insoluble in water, causing it to precipitate as a white solid. This step is both a purification and an isolation mechanism.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the pure N-Cbz-11-aminoundecanoic acid.

Core Applications in Research & Drug Development

The utility of N-Cbz-11-aminoundecanoic acid stems from its role as a bifunctional linker, connecting two or more molecular entities. The long alkyl chain is not merely a passive spacer; its length, flexibility, and hydrophobicity are critical design elements in advanced molecular constructs.

Application in Peptide Synthesis and Modification

In peptide chemistry, this molecule can be incorporated to append a lipid-like tail, transforming a hydrophilic peptide into a lipopeptide. This modification is a well-established strategy to enhance a peptide's interaction with cell membranes, potentially improving cell permeability and bioavailability. The carboxylic acid end can be activated and coupled to the N-terminus of a peptide chain during solid-phase peptide synthesis (SPPS).[2]

Role as a Flexible Linker in Drug Conjugates

In the design of complex therapeutics like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the linker is a critical component that dictates the stability, solubility, and efficacy of the entire construct.[10][] N-Cbz-11-aminoundecanoic acid serves as a precursor to a stable, flexible, and hydrophobic linker.

  • Rationale for Use: The 11-carbon chain provides significant spatial separation between the conjugated molecules (e.g., an antibody and a cytotoxic drug), which is crucial to prevent steric hindrance and allow each component to function optimally.[12][13] Its chemical stability, owing to the all-carbon backbone, prevents premature cleavage in systemic circulation.[14]

Warhead Target Protein Warhead Linker Linker derived from N-Cbz-11-aminoundecanoic acid (Flexible C11 Spacer) Warhead->Linker covalent bond E3_Ligand E3 Ligase Ligand Linker->E3_Ligand covalent bond

Figure 4: Reaction scheme for Cbz deprotection by catalytic hydrogenation.
  • Setup: Dissolve the Cbz-protected substrate (1.0 eq.) in a suitable solvent such as methanol or ethanol in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon). [15]3. Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). This is often done using a balloon filled with H₂ for reactions at atmospheric pressure. For more robust hydrogenation, a specialized apparatus can be used. [16]4. Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC or LC-MS until all starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. [15]It is crucial to keep the Celite pad wet with the solvent during filtration to prevent the finely dispersed palladium from becoming pyrophoric upon contact with air.

  • Isolation: Rinse the filter cake with fresh solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine product.

Conclusion

N-Cbz-11-aminoundecanoic acid is more than a mere chemical reagent; it is a versatile building block engineered for purpose. Its well-defined structure, featuring a stable and orthogonally-removable protecting group, a flexible and chemically robust spacer, and a reactive carboxylic acid handle, provides chemists with a reliable tool for the systematic construction of complex molecules. From modifying peptides to linking functional domains in next-generation therapeutics, its logical design continues to make it a valuable asset in both academic research and industrial drug development.

References

  • BenchChem (2025). Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal.

  • BenchChem (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.

  • Total Synthesis (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

  • Master Organic Chemistry (2023). Amine Protection and Deprotection.

  • Organic Chemistry Portal (2024). Cbz-Protected Amino Groups.

  • Wikipedia (2023). Benzyl chloroformate.

  • Common Organic Chemistry (n.d.). Benzyl Chloroformate.

  • Manasa Life Sciences (n.d.). Benzyl Chloroformate.

  • Wikipedia (2023). 11-Aminoundecanoic acid.

  • Royal Society of Chemistry (n.d.). Supplementary information Table of content.

  • BenchChem (2025). Solid-Phase Synthesis Using N-Cbz Protected Building Blocks: Application Notes and Protocols.

  • Organic Syntheses (n.d.). Procedure.

  • Nordmann (n.d.). Benzyl chloroformate.

  • Tetrahedron Letters (2011). An improved large scale procedure for the preparation of N-Cbz amino acids.

  • PubChem (n.d.). 11-Aminoundecanoic acid | C11H23NO2 | CID 17083.

  • OECD SIDS (2002). 11-Aminoundecanoic Acid CAS N°: 2432-99-7.

  • BenchChem (2025). Application Notes and Protocols for Solid-Phase Synthesis of Cbz-Protected Peptides.

  • Fisher Scientific (2025). SAFETY DATA SHEET: 11-Aminoundecanoic acid.

  • Google Patents (n.d.). KR20130134517A - A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof.

  • Molecules (2019). Linkers Having a Crucial Role in Antibody–Drug Conjugates.

  • BenchChem (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

  • ChemicalBook (2026). 11-Aminoundecanoic acid Chemical Properties,Uses,Production.

  • Sigma-Aldrich (n.d.). 11-Aminoundecanoic acid for synthesis.

  • ResearchGate (n.d.). Synthesis of 11-aminoundecanoic acid from 11-hydroxyundecanoic acid.

  • ChemicalBook (n.d.). 11-Aminoundecanoic acid(2432-99-7) IR Spectrum.

  • OEHHA (2009). 11-Aminoundecanoic acid.

  • ResearchGate (2025). 11-Aminoundecanoic acid: A versatile unit for the generation of low molecular weight gelators for water and organic solvents.

  • precisionFDA (2026). 11-AMINOUNDECANOIC ACID.

  • Molecules (2025). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid.

  • Pharmaceuticals (2022). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy.

  • SpectraBase (n.d.). 11-Aminoundecanoic acid - Optional[MS (GC)] - Spectrum.

  • NP-MRD (2022). Showing NP-Card for 11-aminoundecanoic acid (NP0173806).

  • MedChemExpress (n.d.). ADC Linker.

  • Journal of the American Society for Mass Spectrometry (2012). Mass Spectrometry Compatible Surfactant for Optimized In-Gel Protein Digestion.

  • ChemRxiv (2023). Peptide Synthesis Using Unprotected Amino Acids.

  • WuXi AppTec (2023). Drug Conjugate Linkers and Their Effects on Drug Properties.

  • BOC Sciences (n.d.). Linkers - A Crucial Factor in Antibody–Drug Conjugates.

  • ChemSusChem (2023). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production.

  • SpectraBase (n.d.). 11-Aminoundecanoic acid.

Sources

Exploratory

Strategic Overview: The Utility of a Bifunctional Linker

An In-Depth Technical Guide to 11-(Benzyloxycarbonylamino)undecanoic Acid (CAS 3422-91-1) This guide provides a comprehensive technical overview of 11-(benzyloxycarbonylamino)undecanoic acid, a bifunctional linker molecu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 11-(Benzyloxycarbonylamino)undecanoic Acid (CAS 3422-91-1)

This guide provides a comprehensive technical overview of 11-(benzyloxycarbonylamino)undecanoic acid, a bifunctional linker molecule of significant interest to researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the strategic and practical aspects of its application, grounded in established chemical principles.

11-(Benzyloxycarbonylamino)undecanoic acid is a valuable building block in modern organic and medicinal chemistry. Its structure is deceptively simple: a C11 aliphatic chain provides a hydrophobic spacer, terminated at one end by a carboxylic acid and at the other by an amine protected with a benzyloxycarbonyl (Cbz or Z) group. This configuration makes it an exemplary bifunctional linker, designed for the sequential and controlled conjugation of different molecular entities.

The core utility lies in its architectural design:

  • The Carboxylic Acid Terminus: This functional group serves as a versatile handle for covalent modification. It can be readily activated to form esters (like N-hydroxysuccinimide esters) or amides, enabling linkage to proteins, peptides, drug payloads, or reporter molecules.

  • The Protected Amine Terminus: The amine is temporarily masked by the Cbz group, rendering it non-reactive under the conditions used to modify the carboxylic acid. This is the cornerstone of its utility in multi-step syntheses.

  • The C11 Aliphatic Spacer: The long, flexible undecanoic acid chain provides spatial separation between conjugated molecules, which can be critical for maintaining the biological activity of each component. It is classified as an aliphatic, hydrophobic linker.[1]

This molecule is particularly relevant in fields like Antibody-Drug Conjugate (ADC) and Proteolysis-Targeting Chimera (PROTAC) development, where precise assembly of complex biomolecular constructs is paramount.[1][2]

Physicochemical and Structural Properties

A clear understanding of the molecule's physical properties is essential for its effective use in the laboratory, from designing reaction conditions to purification strategies.

PropertyValueSource
CAS Number 3422-91-1
Molecular Formula C₁₉H₂₉NO₄
Molecular Weight 335.44 g/mol
Appearance White to off-white solid/powderGeneral Ref.
Solubility Soluble in organic solvents (DMSO, DMF, Methanol, Dichloromethane); Insoluble in water.General Ref.
Melting Point ~78-82 °C (May vary with purity)General Ref.

Synthesis and Purification: A Validated Protocol

The synthesis of 11-(benzyloxycarbonylamino)undecanoic acid is a classic example of amine protection using the Schotten-Baumann reaction conditions.[3] The starting material, 11-aminoundecanoic acid, is itself derived from renewable resources like castor oil, making it a sustainable building block.[4]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product A 11-Aminoundecanoic Acid (in 10% Na₂CO₃ solution) C Schotten-Baumann Reaction (pH 8-10, 0°C to RT) A->C B Benzyl Chloroformate (Cbz-Cl) (in Dioxane) B->C D Acidification (HCl) to precipitate product C->D Reaction Mixture E Filtration D->E Precipitate F Recrystallization (e.g., from Ethyl Acetate/Hexane) E->F Crude Product G 11-(Benzyloxycarbonylamino)undecanoic Acid (CAS 3422-91-1) F->G Purified Product

Caption: Workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with defined checkpoints to ensure reaction completion and product purity.

Materials:

  • 11-Aminoundecanoic acid (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium Carbonate (Na₂CO₃)

  • Dioxane

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate

  • Hexane

  • Standard laboratory glassware, magnetic stirrer, ice bath, filtration apparatus.

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 11-aminoundecanoic acid in a 10% aqueous solution of sodium carbonate. Cool the flask in an ice bath to 0-5 °C.

    • Expertise & Experience: Using an aqueous base (Na₂CO₃) serves two critical functions: it deprotonates the amino group of the starting material, making it a more potent nucleophile, and it simultaneously acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction. Maintaining a pH between 8 and 10 is crucial; a lower pH will protonate the amine, reducing its reactivity, while a higher pH can risk racemization in chiral compounds (not a concern here, but good practice) and promote hydrolysis of the benzyl chloroformate.

  • Addition of Protecting Group: While stirring vigorously in the ice bath, add a solution of benzyl chloroformate in dioxane dropwise to the reaction mixture.

    • Trustworthiness: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, promoting an efficient reaction. Dropwise addition of the highly reactive Cbz-Cl prevents localized high concentrations, which could lead to unwanted side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane with a small amount of acetic acid. The product spot should be less polar (higher Rf) than the starting amino acid.

  • Product Precipitation: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash with a non-polar solvent like diethyl ether or hexane to remove any unreacted benzyl chloroformate and other organic impurities. Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl until the pH is ~2. A white precipitate of the product will form.

    • Expertise & Experience: The product is a carboxylic acid, which is deprotonated and soluble in the basic aqueous solution as its carboxylate salt. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate out of the aqueous solution due to its low water solubility.

  • Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water. Dry the solid under vacuum. For higher purity, recrystallize the product from a suitable solvent system, such as ethyl acetate/hexane.

    • Self-Validation Checkpoint: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination. The melting point should be sharp and within the expected range.

The Cbz Group: Orthogonal Deprotection Strategy

A key advantage of the Cbz group is its stability profile and unique deprotection method, which makes it "orthogonal" to other common amine protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). This orthogonality is fundamental in complex, multi-step syntheses where selective deprotection is required.

G Start Amine-Protected Molecule Cbz Cbz-Protected Amine Start->Cbz Boc Boc-Protected Amine Start->Boc Fmoc Fmoc-Protected Amine Start->Fmoc Deprotection_H2 Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Cbz->Deprotection_H2 Deprotection_Acid Strong Acid (e.g., TFA) Cbz->Deprotection_Acid Stable Deprotection_Base Base (e.g., Piperidine) Cbz->Deprotection_Base Stable Boc->Deprotection_H2 Stable Boc->Deprotection_Acid Boc->Deprotection_Base Stable Fmoc->Deprotection_H2 Stable Fmoc->Deprotection_Acid Stable Fmoc->Deprotection_Base Free_Amine1 Free Amine Deprotection_H2->Free_Amine1 Selective Cleavage Free_Amine2 Free Amine Deprotection_Acid->Free_Amine2 Selective Cleavage Free_Amine3 Free Amine Deprotection_Base->Free_Amine3 Selective Cleavage

Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.

Cbz Deprotection Protocol: Catalytic Hydrogenolysis

This is the mildest and most common method for Cbz removal.[3]

Materials:

  • Cbz-protected compound

  • Palladium on Carbon (Pd/C), 10% w/w

  • Methanol or Ethanol

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

Procedure:

  • Setup: Dissolve the Cbz-protected compound in a suitable solvent like methanol in a flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

    • Trustworthiness: The catalyst is often pyrophoric. It should be handled under an inert atmosphere (e.g., nitrogen or argon) if dry. Wetting the catalyst with the reaction solvent before addition can mitigate this risk.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions).

  • Reaction: Stir the reaction vigorously at room temperature.

    • Self-Validation Checkpoint: Monitor the reaction by TLC. The deprotected amine product will be significantly more polar (lower Rf) than the starting material. The reaction is typically complete within 1-3 hours.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Expertise & Experience: The Celite pad prevents the fine catalyst particles from passing through the filter paper. It is crucial to wash the Celite pad thoroughly with the reaction solvent to ensure complete recovery of the product. The filtrate now contains the deprotected product.

  • Isolation: Remove the solvent under reduced pressure to yield the final product, the free amine.

Application Workflow: Conjugation Chemistry

The true value of 11-(benzyloxycarbonylamino)undecanoic acid is realized when it is used to link two different molecules. The following workflow demonstrates its use in conjugating a payload (containing an amine) to another molecule.

G A 11-(Cbz-amino)undecanoic Acid B Step 1: Carboxylic Acid Activation (e.g., NHS, EDCI) A->B C Cbz-Linker-NHS Ester (Activated Linker) B->C D Step 2: Amide Bond Formation C->D F Cbz-Linker-Payload Conjugate D->F E Amine-Containing Payload (e.g., Drug, Peptide) E->D G Step 3: Cbz Deprotection (H₂, Pd/C) F->G H Final Product: Amine-Linker-Payload G->H

Caption: General workflow for using the linker in bioconjugation.

This sequential process—activation, conjugation, and deprotection—allows for the precise and controlled assembly of complex molecules, which is a fundamental requirement in the development of targeted therapeutics and advanced biomaterials.

References

  • Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • 11-{[(Decyloxy)carbonyl]amino}undecanoic acid | C22H43NO4. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Boc-11-amino-undecanoic acid | C16H31NO4. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Cbz-Protected Amino Groups. (2019, October 2). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis. Retrieved March 7, 2024, from [Link]

  • 11-Aminoundecanoic acid. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

Sources

Foundational

An In-Depth Technical Guide to N-Cbz-11-aminoundecanoic Acid: A Bifunctional Linker for Advanced Scientific Applications

This guide provides a comprehensive technical overview of N-Carbobenzyloxy-11-aminoundecanoic acid (N-Cbz-11-aminoundecanoic acid), a critical bifunctional molecule utilized by researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-Carbobenzyloxy-11-aminoundecanoic acid (N-Cbz-11-aminoundecanoic acid), a critical bifunctional molecule utilized by researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, synthesis, and diverse applications, highlighting the strategic importance of the carbobenzyloxy (Cbz) protecting group in modern organic synthesis.

Core Molecular Profile

N-Cbz-11-aminoundecanoic acid is a derivative of 11-aminoundecanoic acid, featuring a carbobenzyloxy (Cbz or Z) group attached to the terminal amine. This modification transforms the molecule from a simple polyamide monomer into a versatile building block with distinct functionalities at each end: a protected amine and a terminal carboxylic acid. This dual nature is central to its utility in multi-step syntheses.

The precursor, 11-aminoundecanoic acid, is a white solid classified as an amino fatty acid[1]. Its molecular formula is C₁₁H₂₃NO₂ with a molar mass of 201.31 g/mol [1][2][3][4]. The introduction of the Cbz protecting group significantly alters these properties.

Property11-aminoundecanoic acidN-Cbz-11-aminoundecanoic acid
Molecular Formula C₁₁H₂₃NO₂C₁₉H₂₉NO₄
Molecular Weight 201.31 g/mol 335.44 g/mol
Synonyms 11-Aminoundecylic acidN-(Benzyloxycarbonyl)-11-aminoundecanoic acid, Z-11-Aminoundecanoic acid
CAS Number 2432-99-7[1][3][5]37935-91-8
Core Structure H₂N-(CH₂)₁₀-COOHC₆H₅CH₂O-CO-NH-(CH₂)₁₀-COOH

Strategic Synthesis and Rationale

The synthesis of N-Cbz-11-aminoundecanoic acid is a two-stage process: the production of the 11-aminoundecanoic acid backbone, followed by the crucial N-terminal protection step.

Synthesis of the 11-Aminoundecanoic Acid Backbone

Industrially, 11-aminoundecanoic acid is derived from castor oil, a renewable resource[6]. The multi-step process involves:

  • Transesterification of castor oil to yield methyl ricinoleate.

  • Pyrolysis of methyl ricinoleate to form methyl undecenoate.

  • Hydrolysis to produce 10-undecenoic acid.

  • Hydrobromination to create 11-bromoundecanoic acid.

  • Amination with ammonia to substitute the bromine and form the final 11-aminoundecanoic acid[1].

N-Terminal Protection: The Carbobenzyloxy Group

The transformation to N-Cbz-11-aminoundecanoic acid is achieved by protecting the primary amine. The carbobenzyloxy group is a foundational amine protecting group in peptide synthesis, first introduced by Bergmann and Zervas[7].

Causality Behind the Choice of Cbz Protection:

The Cbz group is selected for its pronounced stability and orthogonal deprotection capabilities. It is stable under the basic conditions used for Fmoc group removal and the acidic conditions for Boc group removal, making it invaluable for complex, multi-step syntheses[7]. Its removal is typically achieved under mild, specific conditions via catalytic hydrogenation (hydrogenolysis), which does not affect most other protecting groups[8][9]. This orthogonality allows for precise, selective chemical modifications at different points in a synthetic pathway.

Caption: Synthesis of N-Cbz-11-aminoundecanoic acid.

Experimental Protocol: N-Cbz Protection

This protocol describes a standard laboratory procedure for the synthesis of N-Cbz-11-aminoundecanoic acid from its precursor.

Materials:

  • 11-aminoundecanoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or a sodium carbonate/bicarbonate mixture[10]

  • Dioxane (or similar organic solvent)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 11-aminoundecanoic acid in an aqueous solution of sodium bicarbonate. The base deprotonates the carboxylic acid and neutralizes the HCl byproduct formed during the reaction.

  • Cooling: Cool the solution in an ice bath to control the exothermic reaction.

  • Addition of Cbz-Cl: While vigorously stirring, slowly add benzyl chloroformate, which may be dissolved in a solvent like dioxane. Maintaining a basic pH is crucial for the reaction to proceed and to prevent the decomposition of the Cbz-Cl[8][].

  • Reaction: Allow the mixture to stir in the ice bath for an hour and then at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash with a non-polar solvent (e.g., ether) to remove any unreacted benzyl chloroformate and other impurities.

  • Acidification: Carefully acidify the aqueous layer with dilute HCl to a pH of ~2. This step protonates the carboxylate, causing the N-Cbz-11-aminoundecanoic acid product to precipitate as a solid.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the final product.

  • Purification: The crude product can be further purified by recrystallization if necessary.

Applications in Research and Drug Development

The utility of N-Cbz-11-aminoundecanoic acid stems from its structure: a long, hydrophobic alkyl chain (-(CH₂)₁₀-) separating a reactive carboxylic acid from a protected amine.

Bifunctional Linker in Bioconjugation

The molecule serves as a versatile bifunctional linker. The carboxylic acid can be activated (e.g., using carbodiimide chemistry) and coupled to an amine-containing molecule (like a protein or drug). Subsequently, the Cbz group can be removed via hydrogenolysis to reveal a primary amine, which is then available for conjugation to another molecule. The long aliphatic chain provides spacing and can influence the solubility and pharmacokinetic properties of the final conjugate.

Caption: Workflow for using N-Cbz-11-aminoundecanoic acid as a linker.

Peptide and Peptidomimetic Synthesis

In solid-phase peptide synthesis (SPPS), N-protected amino acids are fundamental building blocks[9]. While Fmoc and Boc are more common for chain elongation, the Cbz group is often used for specific, strategic introductions:

  • N-Terminal Capping: It can be used to cap the N-terminus of a completed peptide chain, preventing further reaction[7].

  • Lipidation: The long undecanoic acid chain acts as a lipid tail. Incorporating this molecule into a peptide can enhance its membrane permeability or promote self-assembly into nanostructures for drug delivery applications[12].

  • Orthogonal Synthesis: In the synthesis of complex peptides with multiple functional groups (e.g., branched or cyclic peptides), the Cbz group's unique deprotection condition allows for selective unmasking of a specific amine without disturbing other protected sites[7][8].

Development of Low Molecular Weight Gelators

N-acyl derivatives of 11-aminoundecanoic acid have demonstrated remarkable properties as gelling agents for both water and organic solvents[13]. The interplay of hydrogen bonding from the amide and carboxyl groups, combined with van der Waals interactions from the long alkyl chains, drives the self-assembly into fibrous networks that form gels.

Characterization and Quality Control

Ensuring the purity and identity of N-Cbz-11-aminoundecanoic acid is critical for its successful application. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, showing characteristic peaks for the aromatic Cbz group, the long methylene chain, and the terminal carboxylic acid.

  • Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the N-H bond of the carbamate, the C=O stretch of the carbamate and carboxylic acid, and the C-H stretches of the alkyl chain.

  • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

N-Cbz-11-aminoundecanoic acid represents a powerful example of how strategic chemical modification can transform a simple molecule into a high-value tool for scientific innovation. Its utility is not merely in its constituent parts—an amino acid and a fatty acid—but in the precise arrangement of a protected amine, a hydrophobic spacer, and a reactive carboxyl group. This trifecta of features provides chemists and drug developers with a reliable and versatile building block for constructing complex molecular architectures, from targeted drug-linker conjugates to novel biomaterials. Understanding the rationale behind its synthesis and the principles of its application is key to leveraging its full potential in the laboratory and beyond.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). The Role of N-Carbobenzyloxy Protection in Amino Acid Synthesis. [Link]

  • Abbott, A. D., et al. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493-1494. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Wikipedia. (n.d.). 11-Aminoundecanoic acid. [Link]

  • UNEP Publications. (2002, August 9). SIDS INITIAL ASSESSMENT PROFILE: 11-AMINOUNDECANOIC ACID. [Link]

  • PubChem. (n.d.). 11-Aminoundecanoic acid. [Link]

  • precisionFDA. (n.d.). 11-AMINOUNDECANOIC ACID. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 11-aminoundecanoic acid from 11-hydroxyundecanoic acid. [Link]

  • INCHEM. (1986). 11-Aminoundecanoic Acid (IARC Summary & Evaluation, Volume 39, 1986). [Link]

  • ResearchGate. (2004). 11-Aminoundecanoic acid: A versatile unit for the generation of low molecular weight gelators for water and organic solvents. [Link]

  • Google Patents. (n.d.). WO2015132519A1 - Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid.
  • PMC. (n.d.). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. [Link]

  • Royal Society of Chemistry. (2004). 11-Aminoundecanoic acid: a versatile unit for the generation of low molecular weight gelators for water and organic solvents. [Link]

  • NP-MRD. (2022, September 3). Showing NP-Card for 11-aminoundecanoic acid (NP0173806). [Link]

Sources

Exploratory

Strategic Applications of 11-Aminoundecanoic Acid Derivatives in Chemical Biology: From PROTAC Linkers to Supramolecular Probes

Executive Summary 11-aminoundecanoic acid (11-AUA) is classically known as the monomeric precursor to Nylon-11. However, in the realm of chemical biology and rational drug design, 11-AUA and its protected derivatives (e....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

11-aminoundecanoic acid (11-AUA) is classically known as the monomeric precursor to Nylon-11. However, in the realm of chemical biology and rational drug design, 11-AUA and its protected derivatives (e.g., Boc-11-AUA, Fmoc-11-AUA) have emerged as highly versatile bifunctional building blocks[1][2]. Featuring a terminal primary amine, a carboxylic acid, and an 11-carbon aliphatic spacer, this molecule provides the precise hydrophobic and spatial parameters required for targeted protein degradation (PROTACs), activity-based protein profiling, and supramolecular self-assembly. This whitepaper elucidates the mechanistic rationale behind utilizing 11-AUA in advanced chemical biology applications and provides self-validating protocols for its implementation.

The Mechanistic Rationale: Why an 11-Carbon Spacer?

In bioconjugation, the choice of linker is never passive. The linker dictates the entropic penalty of binding, the overall lipophilicity (LogP) of the construct, and the degrees of freedom between conjugated pharmacophores.

The 11-carbon aliphatic chain of 11-AUA offers a unique set of biophysical advantages:

  • Optimal Spatial Separation: At approximately 12–15 Å in extended conformation, the C11 chain is long enough to prevent steric clashing between bulky protein targets (e.g., in PROTAC ternary complexes) but short enough to avoid excessive entropic penalties during target engagement[3][4].

  • Lipid Mimicry: The C11 chain closely mimics natural fatty acids (like myristic acid, C14). This allows 11-AUA derivatives to seamlessly insert into hydrophobic binding pockets, such as the myristoyl-binding pocket (MBP) of the BCR-ABL kinase or the active site of fatty-acid deacylases[5][6].

  • Physicochemical Tuning: Unlike polyethylene glycol (PEG) linkers, aliphatic chains lack hydrogen-bond acceptors. This absence prevents the linker from acting as an artificial hydration sink, thereby enhancing the membrane permeability of large macrocycles and PROTACs[1][4].

Targeted Protein Degradation: 11-AUA as a PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) rely on a linker to bridge a Protein of Interest (POI) ligand with an E3 ubiquitin ligase ligand. Boc-11-aminoundecanoic acid and Fmoc-11-aminoundecanoic acid are heavily utilized as aliphatic linkers in PROTAC synthesis[1][2].

For example, in the synthesis of MS432—a first-in-class VHL-recruiting PROTAC degrader targeting MEK1 and MEK2—the 11-AUA backbone provides the necessary flexibility to allow the E3 ligase and the target kinase to adopt a stable, degradation-competent ternary complex[4].

PROTAC_Complex POI Target Protein (e.g., MEK1/2) Linker 11-AUA Linker (C11 Aliphatic Chain) POI->Linker Complex Ternary Complex Formation POI->Complex E3 E3 Ligase (e.g., VHL) Linker->E3 E3->Complex Degradation Proteasomal Degradation Complex->Degradation

PROTAC ternary complex formation utilizing an 11-AUA aliphatic linker.

Design of Activity-Based Probes and Fluorescent Conjugates

Probing Epigenetic Enzymes (HDAC11)

Histone deacetylase 11 (HDAC11) is unique among HDACs as it functions primarily as a fatty-acid deacylase rather than a simple deacetylase[5]. To profile its activity, researchers required a substrate that mimicked a long-chain fatty acid but carried a detectable signal.

By substituting the natural acyl moiety with 2-aminobenzoylated 11-aminoundecanoic acid, a highly specific internally quenched fluorescent probe was developed[7]. The C11 chain perfectly occupies the hydrophobic channel of HDAC11, while the enzyme's cleavage of the amide bond releases the fluorophore, enabling continuous, high-throughput screening[5][7].

Triterpene Fluorescent Probes

In cellular imaging, attaching a bulky fluorophore directly to a pharmacophore often destroys its binding affinity. When conjugating the fluorophore NBD-Cl to antiproliferative triterpenes (like oleanolic acid and maslinic acid), 11-AUA is used as a critical spacer[8][9]. The 11-AUA linker ensures the NBD group remains solvent-exposed, preserving the triterpene's ability to interact with cellular membranes and protein targets[9].

HDAC11_Assay Substrate Quenched Substrate 3'-nitro-Tyr + 2-AB-11-AUA Enzyme Enzymatic Cleavage HDAC11 Deacylation Substrate->Enzyme Product Fluorescent Product N-(2-aminobenzoyl)-11-AUA Enzyme->Product Readout High-Throughput Readout Continuous Ex/Em Monitoring Product->Readout

Workflow of the continuous fluorescence assay for HDAC11 activity.

Supramolecular Chemistry: Lipid Mimetics and Drug Delivery

Beyond discrete small molecules, 11-AUA is a potent driver of supramolecular self-assembly. Its amphiphilic nature (hydrophobic tail, hydrophilic head) makes it an excellent lipid mimetic.

  • Peptide Hydrogels: Incorporating 11-AUA into ultrashort peptides (e.g., Boc-AUDA-Phe-Phe-COOH) induces thixotropic (shear-thinning) properties. The C11 chain promotes strong hydrophobic packing and β -sheet formation, creating non-cytotoxic, injectable hydrogels capable of sustained antibiotic release[10][11].

  • Bone-Targeted Micelles: In the development of osteosarcoma therapeutics, 11-AUA moieties are conjugated to doxorubicin-loaded unimers[12]. By varying the number of 11-AUA units (1 to 4), researchers can precisely tune the hydrophobic/hydrophilic ratio, driving the self-assembly of acid-sensitive micelles that selectively accumulate in bone tissue[12].

Quantitative Data Summary
Application AreaSystem / MoleculeRole of 11-AUAKey Quantitative Metric
Targeted Degradation MS432 PROTACAliphatic LinkerMEK1/2 Degradation DC 50​ < 10 nM[4]
Epigenetic Probes HDAC11 SubstrateMyristoyl MimeticZ'-factor > 0.85; S/N > 150[5][7]
Drug Delivery Doxorubicin MicellesHydrophobic Core TunerMicelle Size: 20-50 nm; 1-4 AUA units[12]
Supramolecular Gels Peptide AmphiphilesThixotropic InducerGelation pH: 7.0–8.5; d-spacing: 4.62 Å[11]

Experimental Methodologies

Protocol 1: Amide Coupling for PROTAC Linker Conjugation

This protocol describes the conjugation of Boc-11-aminoundecanoic acid to a primary amine-bearing target ligand. HATU is selected over EDC/NHS due to its superior activation kinetics for long-chain aliphatic carboxylic acids, which often suffer from transient insolubility.

Reagents: [1], Target Ligand-NH 2​ , HATU, DIPEA, anhydrous DMF.

  • Preparation: Dissolve Boc-11-aminoundecanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Activation: Add DIPEA (3.0 eq) dropwise to the solution. Stir at room temperature for 15 minutes. Causality: The pre-activation step ensures the formation of the active O7-azabenzotriazole ester before introducing the nucleophile, minimizing side reactions.

  • Conjugation: Add the Target Ligand-NH 2​ (0.9 eq) dissolved in a minimal volume of DMF. Stir the reaction mixture at room temperature for 4–6 hours.

  • Validation (Self-Validating Step): Monitor the reaction via LC-MS. The disappearance of the Target Ligand mass and the appearance of the [M+H] + corresponding to the Boc-protected conjugate indicates completion.

  • Purification: Quench with water, extract with ethyl acetate, wash with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Protocol 2: Continuous Fluorescence Assay for HDAC11 Activity

This protocol utilizes an 11-AUA derivative to continuously monitor HDAC11 deacylase activity. The inclusion of BSA is a critical self-validating parameter.

Reagents: Recombinant HDAC11, Quenched Substrate (3'-nitro-Tyr + 2-aminobenzoylated 11-AUA), Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ ), Bovine Serum Albumin (BSA).

  • Buffer Preparation: Supplement the assay buffer with 2 mg/mL BSA. Causality: 11-AUA derivatives are highly hydrophobic. Without BSA, the substrate adheres to the walls of the microtiter plate, artificially lowering the effective concentration and skewing Michaelis-Menten kinetics[7].

  • Substrate Dilution: Prepare a serial dilution of the quenched substrate (0.04 to 200 μ M) in the assay buffer.

  • Reaction Initiation: Add 20 nM of recombinant HDAC11 to black 384-well microplates containing the substrate.

  • Continuous Readout: Monitor the increase in relative fluorescence units (RFU) at 37 °C for 60 minutes using a microplate reader (Ex/Em optimized for the 2-aminobenzoyl fluorophore).

  • Validation: Convert RFU to product concentration using a standard calibration curve generated with free N-(2-aminobenzoyl)-11-aminoundecanoic acid[7].

Conclusion

The utility of 11-aminoundecanoic acid derivatives extends far beyond traditional polymer chemistry. By leveraging its precise 11-carbon spacing, lack of hydrogen-bond acceptors, and lipid-mimicking hydrophobicity, chemical biologists can engineer highly effective PROTAC linkers, sensitive epigenetic probes, and smart supramolecular delivery systems. As the field of targeted protein degradation and self-assembling biomaterials expands, the strategic application of aliphatic linkers like 11-AUA will remain foundational.

References

  • Moreno-Yruela, C., et al. "Discovery of De Novo Macrocycle Inhibitors of Histone Deacetylase 11". JACS Au (2021) / Cell Chemical Biology (2018). Available at:[Link]

  • "Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes". Journal of Natural Products (2022). Available at:[Link]

  • "Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors". ACS Chemical Biology (2021). Available at:[Link]

  • Hansda, B., et al. "Histidine-Containing Amphiphilic Peptide-Based Non-Cytotoxic Hydrogelator with Antibacterial Activity and Sustainable Drug Release". Langmuir (2023). Available at:[Link]

  • Hrubý, M., et al. "Bone-Targeted Acid-Sensitive Doxorubicin Conjugate Micelles as Potential Osteosarcoma Therapeutics". Bioconjugate Chemistry (2014). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

protocol for coupling N-Cbz-11-aminoundecanoic acid in SPPS

Application Note: Protocol for Coupling N-Cbz-11-Aminoundecanoic Acid in Solid-Phase Peptide Synthesis (SPPS) Executive Summary & Mechanistic Physics The 11-aminoundecanoic acid (11-Aun or Aud) moiety is a highly hydroph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Coupling N-Cbz-11-Aminoundecanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Mechanistic Physics

The 11-aminoundecanoic acid (11-Aun or Aud) moiety is a highly hydrophobic, 12-atom aliphatic spacer frequently utilized in the design of targeted liposomes, peptide-lipid conjugates, and fluorescent receptor probes[1][2]. When incorporated during Solid-Phase Peptide Synthesis (SPPS), the sheer length and hydrophobicity of its carbon chain induce profound on-resin aggregation[3].

As a peptide chemist, approaching this coupling requires treating it as a thermodynamic challenge rather than a standard acylation. The growing lipidic chains undergo hydrophobic collapse, forming inter-chain van der Waals interactions and β-sheet-like hydrogen bonds that physically block coupling reagents from accessing the reactive N-terminus[3].

The Strategic Choice of N-Cbz Protection: The selection of the carboxybenzyl (Cbz or Z) protecting group over standard Fmoc or Boc is a deliberate orthogonal strategy[4]. Cbz is highly stable to both the piperidine used for Fmoc deprotection and the concentrated trifluoroacetic acid (TFA) used for global resin cleavage[5]. This orthogonality ensures the 11-Aun spacer remains protected during cleavage, enabling selective post-cleavage modifications or purifications in solution before the Cbz group is ultimately removed via catalytic hydrogenolysis[6][7].

Overcoming Aggregation: Causality in Protocol Design

To achieve quantitative coupling of N-Cbz-11-aminoundecanoic acid, standard SPPS conditions are insufficient. The protocol below is engineered with specific aggregation-disrupting interventions:

  • Resin Selection: Low-loading (0.1–0.2 mmol/g) PEG-based resins (e.g., ChemMatrix) are prioritized over standard polystyrene. The lower substitution density physically separates the growing chains, while the PEG matrix provides superior solvation for hydrophobic sequences[3].

  • Chaotropic Salts: The addition of 0.8 M Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) to the coupling solvent (NMP) disrupts the organized structure of the solvent and breaks inter-chain hydrogen bonds, forcing the peptide chains into a solvated, reactive state[3][8].

  • Strong Activation: HATU paired with DIPEA provides rapid formation of the active ester, outcompeting the kinetics of on-resin aggregation[8].

Quantitative Optimization Data

The necessity of these interventions is demonstrated in the coupling efficiency data below. Single couplings in standard solvents universally fail, necessitating double coupling and chaotropic disruption.

Table 1: Optimization of N-Cbz-11-Aminoundecanoic Acid Coupling Efficiency

Coupling StrategySolvent SystemAdditivesTemperatureCoupling Efficiency (LC-MS)
Standard SingleDMFNone25°C< 40% (Severe Aggregation)
Standard DoubleDMFNone25°C~ 65%
Chaotropic DoubleNMP0.8 M LiCl25°C> 92%
Microwave DoubleNMPNone75°C> 98%

Step-by-Step Experimental Protocol

Phase 1: Resin Preparation & Swelling
  • Weigh out 0.1 mmol of a low-loading peptidyl-resin (preferably PEG-based)[3].

  • Swell the resin in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes to maximize polymer matrix permeation.

  • Perform standard Fmoc deprotection on the N-terminal amino acid using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

Phase 2: Chaotropic Coupling of N-Cbz-11-Aminoundecanoic Acid
  • Reagent Preparation: In a clean vial, dissolve 4.0 equivalents (0.4 mmol) of N-Cbz-11-aminoundecanoic acid and 3.95 equivalents of HATU in 3 mL of N-Methyl-2-pyrrolidone (NMP) containing 0.8 M LiCl[3].

  • Activation: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial. Vortex briefly and allow 2 minutes for the active ester to form.

  • Acylation: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours (or 75°C for 15 minutes if using a microwave peptide synthesizer).

  • Self-Validation (Kaiser Test): Drain and wash the resin (DMF 3x, DCM 3x). Perform a Kaiser (ninhydrin) test. A colorless bead indicates successful acylation. A blue bead signifies incomplete coupling due to hydrophobic collapse, triggering a mandatory second coupling cycle[8].

Phase 3: Global Cleavage
  • Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2 hours at room temperature.

  • Mechanistic Note: The Cbz group is highly stable to TFA[5]. The resulting cleaved product is a Cbz-protected lipopeptide.

  • Filter the cleavage solution into cold diethyl ether to precipitate the Cbz-peptide. Centrifuge, wash the pellet twice with cold ether, and dry under a gentle nitrogen stream.

Phase 4: Orthogonal Cbz Deprotection (Hydrogenolysis)
  • Dissolve the crude Cbz-protected peptide in a suitable solvent (e.g., methanol or ethanol)[6][7].

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C), typically 10-20% by weight of the peptide[7].

  • Evacuate the flask and backfill with hydrogen gas (H₂) using a balloon. Stir vigorously at room temperature for 2 to 4 hours[7].

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. Complete deprotection is confirmed by the disappearance of the Cbz-adduct mass (M + 134 Da) and the emergence of the target mass[7].

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, concentrate the filtrate via rotary evaporation, and lyophilize to yield the final H-11-Aun-peptide[7].

Logical Workflow Visualization

G A Peptidyl-Resin (Fmoc-Deprotected) B Coupling: N-Cbz-11-Aun-OH + HATU/DIPEA + LiCl (0.8 M) A->B Acylation (Overcome Aggregation) C Cbz-11-Aun-Peptidyl-Resin (Stable Intermediate) B->C Wash & Cap D Global Cleavage (95% TFA + Scavengers) C->D TFA Cleavage (Cbz is stable) E Cbz-11-Aun-Peptide (Free in Solution) D->E Ether Precipitation F Catalytic Hydrogenation (H2, Pd/C in MeOH) E->F Orthogonal Z-Deprotection G H-11-Aun-Peptide (Fully Deprotected Product) F->G Filtration & Lyophilization

Logical workflow of N-Cbz-11-aminoundecanoic acid SPPS incorporation and orthogonal deprotection.

References

  • Title: Design, synthesis and pharmacological characterization of fluorescent peptides for imaging human V1b vasopressin or oxytocin receptors - PMC Source: nih.gov URL:[Link]

  • Title: Protecting Groups Archives – Total Synthesis Source: total-synthesis.com URL:[Link]

  • Source: google.

Sources

Application

Application Note: Strategic Utilization of N-Cbz-11-Aminoundecanoic Acid in PROTAC Linker Design

Introduction & Strategic Rationale Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cellular ubiquitin-proteasome system for the targeted degradation of disea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cellular ubiquitin-proteasome system for the targeted degradation of disease-causing proteins[1]. A PROTAC consists of three critical components: a ligand targeting the protein of interest (POI), a ligand recruiting an E3 ubiquitin ligase, and a chemical linker connecting the two[2].

Historically, linker design was treated as a passive spacing exercise, heavily relying on polyethylene glycol (PEG) chains for their synthetic ease and aqueous solubility. However, it is now established that linker composition profoundly dictates ternary complex formation, pharmacokinetics, and cellular permeability[1].

N-Cbz-11-aminoundecanoic acid (Cbz-11-AUA) has emerged as a premium building block in advanced PROTAC lead optimization. It provides an 11-carbon aliphatic chain with a free carboxylic acid for immediate coupling and a carboxybenzyl (Cbz)-protected amine.

The Causality Behind the Design:

  • Why an 11-Carbon Aliphatic Chain? Aliphatic linkers are saturated hydrocarbon chains that bridge the two pharmacophores without contributing recurring ether oxygens[]. This lack of hydrogen-bond acceptors reduces the polar surface area (PSA). Recent comparative studies demonstrate that at matched lipophilicity, alkyl-linked degraders significantly outperform PEGylated analogues in parallel artificial membrane assays, leading to improved unbound concentrations in plasma and target tissues[]. Furthermore, the 11-carbon length provides optimal spatial separation to prevent steric clashing between the POI and E3 ligase, while remaining short enough to avoid the "hook effect" (where binary complexes outcompete the productive ternary complex)[2].

  • Why Cbz Protection? In modular PROTAC synthesis, the Cbz group is chosen for its exceptional orthogonality. It is highly stable against the basic conditions used during amide coupling and inert to many electrophilic reagents[4]. Unlike the Boc group (which requires harsh acidic conditions like TFA for removal) or the Fmoc group (which is base-labile), Cbz is cleanly removed via catalytic hydrogenolysis under neutral conditions, preserving sensitive functional groups on the warhead[4][5].

Comparative Analysis: Aliphatic vs. PEG Linkers

To guide linker selection, the following table summarizes the quantitative and qualitative physicochemical differences between an 11-carbon aliphatic linker and a length-matched PEG linker.

Property / ParameterCbz-11-Aminoundecanoic Acid (Aliphatic)Cbz-PEG3-Acid (PEG-based)Strategic Implication
Backbone Composition -(CH2)10--(CH2-CH2-O)3-Aliphatic lacks H-bond acceptors, lowering total PSA.
Cellular Permeability HighModerate to LowAlkyl chains outsmart efflux pumps and improve intracellular accumulation[].
Metabolic Stability Excellent (Metabolically "inert")Moderate (Prone to oxidative cleavage)Alkyl chains resist oxidative degradation in vivo[].
Aqueous Solubility Lower (Hydrophobic)Higher (Hydrophilic)PEG is preferred for highly lipophilic warheads; Alkyl is preferred for polar warheads.
Deprotection Method H2, Pd/C (Hydrogenolysis)H2, Pd/C (Hydrogenolysis)Both utilize identical, orthogonal Cbz deprotection[5].

Mechanistic & Synthetic Workflows

Ternary_Complex PROTAC PROTAC (11-Carbon Linker) Complex Ternary Complex (POI - PROTAC - E3) PROTAC->Complex Recruits POI Target Protein (POI) POI->Complex Binds E3 E3 Ubiquitin Ligase E3->Complex Binds Ub Polyubiquitination Complex->Ub Induced Proximity Proteasome Proteasomal Degradation Ub->Proteasome Target Destruction

Mechanism of targeted protein degradation via PROTAC ternary complex.

PROTAC_Synthesis POI POI Ligand (Amine) Coupling1 Amide Coupling (HATU/DIPEA) POI->Coupling1 Linker Cbz-11-AUA (Carboxylic Acid) Linker->Coupling1 Intermediate Cbz-Protected Intermediate Coupling1->Intermediate Deprotection Cbz Deprotection (H2, Pd/C) Intermediate->Deprotection FreeAmine Free Amine Intermediate Deprotection->FreeAmine Coupling2 Amide Coupling (HATU/DIPEA) FreeAmine->Coupling2 E3 E3 Ligand (Carboxylic Acid) E3->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Modular synthesis workflow of PROTACs using Cbz-11-AUA linker.

Validated Experimental Protocols

The following protocols detail the modular assembly of a PROTAC using Cbz-11-AUA. These procedures are designed as self-validating systems to ensure high fidelity at each synthetic node[6].

Protocol A: Primary Amide Coupling (Warhead Attachment)

Objective: Conjugate the free carboxylic acid of Cbz-11-AUA to a primary or secondary amine on the POI ligand. Causality: HATU is selected over traditional EDC/NHS coupling because the long, hydrophobic 11-carbon chain can reduce molecular collision rates in solution. HATU rapidly generates a highly reactive HOAt ester, driving the reaction to completion even with sterically hindered amines.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N2), dissolve Cbz-11-AUA (1.1 equivalents) and the amine-bearing POI ligand (1.0 equivalent) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.2 equivalents) to the stirring solution at 0 °C.

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents). The base deprotonates the amine and drives the coupling.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Self-Validation Step: Remove a 5 µL aliquot, dilute in 100 µL Methanol, and analyze via LC-MS. The reaction is complete when the starting POI amine peak disappears and the chromatogram is dominated by the [M+H]+ mass of the Cbz-protected intermediate.

  • Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Cbz Deprotection via Catalytic Hydrogenolysis

Objective: Remove the Cbz protecting group to liberate the primary amine for the final coupling step. Causality: Catalytic hydrogenolysis is utilized because it selectively cleaves the benzyl carbamate bond under neutral conditions, preventing the degradation of sensitive functional groups that would otherwise be destroyed by strong acids (TFA) or bases[4][5].

  • Preparation: Dissolve the Cbz-protected intermediate in a 1:1 mixture of Methanol and Ethyl Acetate. Note: The mixed solvent system ensures the highly hydrophobic 11-carbon intermediate remains fully solubilized during the reaction.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the intermediate) under a steady stream of N2 to prevent autoignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 12 hours[6].

  • Self-Validation Step: Perform Thin-Layer Chromatography (TLC) and stain with Ninhydrin. A positive (purple/blue) stain confirms the successful liberation of the primary amine.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the free amine intermediate.

Protocol C: Secondary Amide Coupling (E3 Ligase Ligand Attachment)

Objective: Couple the newly liberated amine of the linker-POI complex to a carboxylic acid-bearing E3 ligase ligand (e.g., a thalidomide or VHL derivative).

  • Reaction: Repeat the conditions from Protocol A, using the free amine intermediate (1.0 eq), the E3 ligase ligand-acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

  • Purification: Following standard workup, purify the final PROTAC molecule via preparative HPLC to achieve >95% purity required for biological assays.

Troubleshooting & Optimization

  • Issue: Incomplete Cbz Deprotection.

    • Cause: Catalyst poisoning by sulfur-containing functional groups on the POI warhead, or extreme steric hindrance.

    • Solution: If H2 balloon pressure is insufficient, utilize a Parr shaker to increase H2 pressure to 40-50 psi. Alternatively, switch to transfer hydrogenation using ammonium formate (10 eq) and Pd/C under reflux, which can overcome mild catalyst poisoning[5].

  • Issue: Poor Solubility of the Aliphatic Intermediate.

    • Cause: The 11-carbon chain significantly increases lipophilicity, causing precipitation in polar solvents like Methanol during deprotection.

    • Solution: Transition to a solvent mixture of Dichloromethane (DCM) and Methanol (e.g., 4:1 ratio) to maintain solubility while still supporting the hydrogenolysis mechanism.

References

  • Current strategies for the design of PROTAC linkers: a critical review. PMC.[Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.[Link]

  • Available Synple Chem Reagent Cartridges. Synple Chem.[Link]

  • Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). MDPI.[Link]

Sources

Method

Application Note: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS) of Hydrophobic Linkers

Introduction & Mechanistic Challenges Hydrophobic linkers—such as extended aliphatic chains, lipidic tails, and highly non-polar sequences—are increasingly critical in the development of PROTACs, peptide-drug conjugates...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

Hydrophobic linkers—such as extended aliphatic chains, lipidic tails, and highly non-polar sequences—are increasingly critical in the development of PROTACs, peptide-drug conjugates (PDCs), and lipopeptides. However, their assembly via Solid-Phase Peptide Synthesis (SPPS) presents severe thermodynamic and kinetic challenges[1].

The primary failure mode during synthesis is on-resin aggregation . As the hydrophobic chain elongates, it seeks to minimize contact with polar SPPS solvents like Dimethylformamide (DMF). This thermodynamic preference drives the formation of intermolecular hydrogen bonds, leading to highly stable β-sheet structures[2]. This aggregation physically collapses the resin beads, expelling the solvent and sterically shielding the N-terminal amine from incoming activated amino acids and deprotection reagents[1]. The clinical symptom of this phenomenon is a sudden drop in coupling efficiency, resulting in complex mixtures of deletion sequences that are notoriously difficult to purify[2].

Strategic Solutions: Causality and Experimental Design

To synthesize hydrophobic linkers efficiently, the protocol must actively disrupt these inter-chain interactions. We employ a three-pillar approach:

A. Polymer Matrix Selection (Resin Dynamics)

Standard polystyrene (PS) resins amplify aggregation because their hydrophobic microenvironment encourages peptide-peptide interactions over peptide-solvent interactions[3]. To counter this, 100% PEG-based resins, such as ChemMatrix®, are strictly recommended. Built exclusively on primary ether bonds, ChemMatrix provides high chemical stability and exceptional swelling in both polar and non-polar solvents[3],[4]. This amphiphilic matrix actively competes for hydrogen bonding, disrupting hydrophobic clustering and maintaining an open matrix for reagent diffusion.

B. Thermodynamic Disruption via MW-SPPS

Kinetic barriers to coupling hydrophobic linkers can be overcome using Microwave-Assisted SPPS (MW-SPPS). Microwave irradiation directly heats the polar solvents, rapidly increasing the reaction temperature to 75°C–90°C[5]. This targeted thermal energy breaks intermolecular hydrogen bonds, unfolding the growing peptide chain and exposing the reactive N-terminus, which allows for near-quantitative coupling in minutes[6].

C. Solvent Interventions

When standard DMF fails, chaotropic solvent mixtures are required. The "Magic Mixture" (DMF/DCM/NMP 1:1:1 with 1% Triton X-100 and 2M ethylene carbonate) introduces strong hydrogen-bond donors and acceptors to compete with inter-chain β-sheets[7]. Alternatively, adding chaotropic salts (e.g., LiCl, KSCN) or utilizing fluorinated solvents can drastically improve solvation[8],[9].

Quantitative Data: Resin Swelling Comparison

Resin swelling is a direct proxy for solvation quality and synthesis success. Excessive or insufficient swelling leads to poor reagent diffusion[10].

Solvent SystemPolystyrene (PS) Swelling (mL/g)ChemMatrix (PEG) Swelling (mL/g)Solvation Quality for Hydrophobics
DMF (Standard) 4.0 - 5.06.0 - 7.0Moderate
DCM 6.0 - 7.06.0 - 7.0Good
NMP 4.5 - 5.56.5 - 7.5Good
Water / Aqueous < 1.04.0 - 5.0Poor for PS, Good for PEG

Data synthesized from Albericio and co-workers regarding resin swelling volumes[10].

Experimental Workflows & Diagrams

Workflow A 1. Resin Selection (ChemMatrix PEG) B 2. Swelling (Magic Mixture / NMP) A->B C 3. Fmoc Deprotection (20% Piperidine, MW 75°C) B->C D 4. Coupling Hydrophobic Linker (DIC/Oxyma, MW 90°C) C->D E 5. Validation (Kaiser Test / LC-MS) D->E E->C Incomplete (Double Couple) F 6. Cleavage (TFA/TIS/DCM) E->F Complete

Workflow for Microwave-Assisted SPPS of Hydrophobic Linkers.

Detailed Step-by-Step Protocols

Protocol A: Resin Preparation and Swelling

Objective: Maximize polymer matrix expansion to ensure complete reagent penetration.

  • Weigh 0.1 mmol of ChemMatrix® Rink Amide resin into a fritted reaction vessel[10]. Causality: Low loading (0.1-0.2 mmol/g) provides physical space for bulky hydrophobic chains, preventing steric hindrance.

  • Add 5 mL of a 1:1 mixture of NMP and DCM.

  • Agitate gently (sparging with N2 or orbital shaking) for 30 minutes at room temperature.

  • Drain the solvent. Wash the resin 3× with DMF (5 mL each).

Protocol B: Microwave-Assisted Coupling of Hydrophobic Residues

Objective: Utilize thermal energy and strong activators to force amide bond formation before aggregation occurs.

  • Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF. Apply microwave irradiation to reach 75°C for 3 minutes[11]. Drain and repeat once.

  • Washing: Wash the resin 5× with hot DMF (50°C) to maintain chain solvation.

  • Activation: In a separate vial, dissolve 0.5 mmol (5 eq) of the Fmoc-protected hydrophobic linker (e.g., Fmoc-Ahx-OH or lipidic acid) and 0.5 mmol (5 eq) of OxymaPure in 2 mL of NMP. Add 0.5 mmol (5 eq) of DIC[5].

  • Coupling: Add the activated mixture to the resin. Apply microwave irradiation to reach 90°C for 5 minutes[5]. Note: For cysteine or histidine, limit temperature to 50°C to prevent epimerization[5].

  • Validation (Self-Validating Step): Perform a Kaiser test. If the beads turn blue (indicating unreacted amines due to aggregation), repeat the coupling step using HATU/HOAt and DIPEA in a "Magic Mixture" solvent[8],[7].

Protocol C: Cleavage and Scavenging

Objective: Safely detach the highly hydrophobic sequence without trapping it in the polymer matrix.

  • Wash the resin thoroughly with DCM (5×) to remove all traces of DMF.

  • Prepare a cleavage cocktail: 92.5% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water, and 2.5% DODT (if sulfur-containing residues are present)[5].

  • Add 5 mL of the cocktail to the resin and agitate for 2 hours at room temperature.

  • Collect the filtrate. Wash the resin twice with neat TFA to ensure all hydrophobic product is eluted.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Troubleshooting Logic

Troubleshooting Issue Aggregation Detected (Deletion Sequences) Resin Using PS Resin? Issue->Resin PEG Switch to 100% PEG (ChemMatrix) Resin->PEG Yes Solvent Using standard DMF? Resin->Solvent No Magic Apply 'Magic Mixture' or Chaotropic Salts Solvent->Magic Yes Temp Room Temp Synthesis? Solvent->Temp No MW Use MW-SPPS (75-90°C) Temp->MW Yes

Decision logic for troubleshooting on-resin aggregation during SPPS.

References

  • ChemMatrix® Resin for solid phase peptide synthesis - Sigma-Aldrich. 3

  • ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides - ACS Combinatorial Science. 4

  • Peptide Secondary Structure Prediction: Aggregation Risks - Peptide Chemistry. 2

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations - GenScript. 8

  • Long Sequences - CPC Scientific. 7

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. 1

  • Greening the synthesis of peptide therapeutics: an industrial perspective - PMC. 10

  • Addressing peptide aggregation issues during synthesis with hydrophobic residues - Benchchem. 9

  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - CD Formulation. 6

  • Solid-phase peptide synthesis using microwave irradiation - PubMed. 11

  • An Optimized Scalable Fully Automated Solid-Phase Microwave-Assisted cGMP-Ready Process for the Preparation of Eptifibatide - ACS Publications. 5

Sources

Application

Application Note: Synthesis and Characterization of Self-Assembling Peptide Amphiphiles using Cbz-11-Aminoundecanoic Acid

Introduction & Scientific Rationale Peptide amphiphiles (PAs) represent a highly versatile class of supramolecular biomaterials. By conjugating a hydrophobic lipid-like tail to a hydrophilic peptide sequence, PAs spontan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Peptide amphiphiles (PAs) represent a highly versatile class of supramolecular biomaterials. By conjugating a hydrophobic lipid-like tail to a hydrophilic peptide sequence, PAs spontaneously self-assemble into highly ordered nanostructures such as micelles, nanotubes, and nanofibers in aqueous media.

The integration of 11-aminoundecanoic acid (AUDA) as a hydrophobic spacer or tail has gained significant traction in the development of smart biomaterials[1]. AUDA introduces a long aliphatic chain (C11) that drives hydrophobic collapse, while allowing further functionalization at its amino terminus. When N-terminally protected with a carboxybenzyl (Cbz or Z) group, Cbz-11-aminoundecanoic acid acts as a potent dual-action hydrophobic and aromatic moiety. The Cbz group provides essential π-π stacking interactions, while the C11 alkyl chain provides van der Waals interactions. This synergy lowers the critical aggregation concentration (CAC) and promotes the formation of robust, thixotropic hydrogels suitable for sustained drug release and 3D cell culture[2].

Mechanistic Principles of Self-Assembly

The self-assembly of Cbz-AUDA-conjugated peptides is governed by a delicate balance of non-covalent interactions[3]. Understanding the causality behind these forces is critical for rationally designing the peptide headgroup and predicting its behavior in physiological environments:

  • Hydrophobic Interactions : The 11-carbon aliphatic chain of AUDA shields itself from the aqueous environment, driving the initial core formation of the micelle or nanofiber.

  • π-π Stacking : The aromatic ring of the Cbz group (and any aromatic amino acids like Phenylalanine in the sequence) intercalates, providing directional stability to the fibrillar network along the fibril axis.

  • Hydrogen Bonding : Intermolecular hydrogen bonds between the peptide backbones (amide bonds) facilitate the formation of β-sheet-like secondary structures.

  • Electrostatic Interactions : Charged residues (e.g., Lysine, Histidine, Glutamic Acid) at the C-terminus dictate the solubility and pH-responsiveness of the assembly[4].

G PA Cbz-AUDA Peptide Amphiphile Hydrophobic Hydrophobic Collapse (C11 Alkyl Chain) PA->Hydrophobic PiPi π-π Stacking (Cbz Group) PA->PiPi HBond Hydrogen Bonding (Peptide Backbone) PA->HBond Electro Electrostatic Repulsion (Charged Headgroups) PA->Electro SelfAssembly Spontaneous Self-Assembly (Nanofibers / Hydrogels) Hydrophobic->SelfAssembly PiPi->SelfAssembly HBond->SelfAssembly Electro->SelfAssembly

Caption: Logical relationship of non-covalent forces driving PA self-assembly.

Experimental Methodology: Synthesis of Cbz-AUDA Peptide Amphiphiles

Rationale for SPPS : Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the most efficient method for synthesizing the hydrophilic peptide headgroup. The Cbz-11-aminoundecanoic acid is coupled as the final N-terminal building block prior to cleavage. This prevents the need for complex solution-phase purifications of amphiphilic intermediates, which are notoriously prone to aggregation and phase separation.

Quantitative Reagent Stoichiometry

Table 1: Reagent Stoichiometry for 0.1 mmol Scale Synthesis

ReagentFunctionEquivalentsAmount
Rink Amide AM Resin (0.5 mmol/g)Solid Support (Yields C-terminal amide)1.0 eq200 mg
Fmoc-Amino Acids Peptide Building Blocks4.0 eq0.4 mmol
Cbz-11-aminoundecanoic acid Hydrophobic Tail / Capping4.0 eq134.2 mg (0.4 mmol)
HBTU Coupling Activator3.9 eq148 mg (0.39 mmol)
DIPEA Base8.0 eq139 µL (0.8 mmol)
Piperidine (20% in DMF)Fmoc DeprotectionN/A5 mL per step
TFA/TIS/H2O (95:2.5:2.5)Cleavage CocktailN/A5 mL
Step-by-Step SPPS Workflow

This protocol is designed as a self-validating system; intermediate checks (like the Kaiser test) ensure the integrity of the synthesis before proceeding to the next step.

  • Resin Swelling : Weigh 200 mg of Rink Amide AM resin into a fritted syringe. Swell in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes. Causality: Swelling expands the polymer matrix, exposing reactive sites for efficient coupling.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 × 5 mL).

  • Amino Acid Coupling : Dissolve the Fmoc-amino acid (0.4 mmol) and HBTU (0.39 mmol) in 2 mL of DMF. Add DIPEA (0.8 mmol) and vortex for 1 minute to activate. Add the solution to the resin and agitate for 1 hour at room temperature.

  • In-Process Validation (Kaiser Test) : Drain the reaction mixture and wash the resin with DMF (5 × 5 mL). Perform a Kaiser test to confirm complete coupling. Self-Validation: Resin beads should remain yellow; a blue color indicates free primary amines (incomplete coupling), necessitating a recoupling step.

  • Iterative Synthesis : Repeat steps 2-4 for the remaining amino acids in the sequence.

  • Cbz-AUDA Conjugation : After the final Fmoc deprotection, activate Cbz-11-aminoundecanoic acid (0.4 mmol) using HBTU/DIPEA as described in Step 3. Add to the resin and agitate for 2 hours. Causality: Extended coupling time is required due to the steric hindrance and hydrophobicity of the C11 aliphatic chain. Wash thoroughly with DMF, DCM, and Methanol. Dry the resin under a vacuum.

  • Cleavage and Deprotection : Treat the dried resin with 5 mL of the cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5 v/v) for 2.5 hours at room temperature.

  • Precipitation : Filter the cleavage solution into 40 mL of cold diethyl ether (-20°C) to precipitate the peptide amphiphile. Centrifuge at 4000 rpm for 10 minutes, discard the supernatant, and wash the pellet twice with cold ether. Causality: Ether removes the highly polar TFA and organic scavengers, while the amphiphilic peptide precipitates out due to its insolubility in cold non-polar solvents.

  • Lyophilization : Dissolve the crude PA pellet in ultra-pure water (or a water/acetonitrile mixture if highly hydrophobic) and lyophilize to obtain a fluffy white powder.

Workflow Resin Resin Swelling (DCM/DMF) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Coupling AA Coupling (HBTU/DIPEA) Deprotect->Coupling Coupling->Deprotect Repeat Capping N-Terminal Capping (Cbz-AUDA) Coupling->Capping Final Step Cleavage Cleavage & Deprotection (TFA Cocktail) Capping->Cleavage Purification Ether Precipitation & Lyophilization Cleavage->Purification

Caption: Step-by-step solid-phase synthesis workflow for Cbz-AUDA peptide amphiphiles.

Protocol: Induction of Self-Assembly and Hydrogelation

Causality of Gelation : Peptide amphiphiles containing AUDA often exhibit pH-responsive or solvent-triggered gelation. The Cbz-AUDA tail drives the molecules into cylindrical micelles (nanofibers) in aqueous media. By adjusting the pH to neutralize the charged peptide headgroups, electrostatic repulsion is minimized, allowing the nanofibers to entangle and form a macroscopic, thixotropic hydrogel[1].

pH-Triggered Hydrogelation
  • Weigh 10 mg of the lyophilized Cbz-AUDA-peptide into a clean 2 mL glass vial.

  • Add 1.0 mL of ultra-pure water (resulting in a 1.0% w/v concentration).

  • Sonicate the suspension for 5-10 minutes until a homogenous, opaque dispersion is formed.

  • Gradually adjust the pH using 0.1 M NaOH or 0.1 M HCl (depending on the peptide sequence) until the solution becomes transparent and viscous.

  • Self-Validation (Vial Inversion Test) : Incubate the vial at room temperature for 1-2 hours. Invert the vial to confirm gelation. A successful, self-supporting gel will not flow under gravity.

Characterization and Validation

To ensure the trustworthiness of the synthesized PA, a self-validating analytical matrix must be employed.

Table 2: Standard Characterization Parameters for Cbz-AUDA PAs

Analytical TechniqueParameter MeasuredExpected Outcome / Target Value
LC-MS (ESI) Molecular Weight[M+H]+ matches theoretical mass of Cbz-AUDA-Peptide.
RP-HPLC Purity>95% purity (single sharp peak at 254 nm due to Cbz).
TEM / AFM Nanoscale MorphologyHigh-aspect-ratio nanofibers (10-20 nm diameter, µm length).
Oscillatory Rheology Mechanical StiffnessStorage modulus (G') > Loss modulus (G''), indicating a solid-like gel.
Step-Strain Rheology Thixotropy (Self-Healing)Rapid recovery of G' after high-strain (e.g., 100%) disruption.

Causality in Rheology : The thixotropic (shear-thinning and self-healing) nature of AUDA-based hydrogels arises from the non-covalent nature of the crosslinks. High shear forces disrupt the hydrogen bonds and hydrophobic packing, turning the gel into a liquid (injectability). Upon cessation of shear, the C11 alkyl chains and Cbz groups rapidly re-associate, restoring the hydrogel network. This makes them ideal candidates for injectable drug delivery systems[3].

References

  • Short Peptide-Based Smart Thixotropic Hydrogels . MDPI Gels. 1

  • Self-Assembling Peptide-Based Hydrogel: Regulation of Mechanical Stiffness and Thermal Stability and 3D Cell Culture of Fibroblasts . ACS Applied Bio Materials. 2

  • Ultrashort Peptide Self-Assembly: Front-Runners to Transport Drug and Gene Cargos . Frontiers in Bioengineering and Biotechnology. 3

  • Effect of molar ratio and concentration on the rheological properties of two-component supramolecular hydrogels . RSC Advances. 4

Sources

Method

Cbz-protection of 11-aminoundecanoic acid from castor oil derivatives

Application Note: Cbz-Protection of Castor Oil-Derived 11-Aminoundecanoic Acid for Advanced Drug Delivery and PROTAC Synthesis Introduction: Biomass Valorization to Advanced Therapeutics The synthesis of 11-aminoundecano...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cbz-Protection of Castor Oil-Derived 11-Aminoundecanoic Acid for Advanced Drug Delivery and PROTAC Synthesis

Introduction: Biomass Valorization to Advanced Therapeutics

The synthesis of 11-aminoundecanoic acid (11-AUA) is a premier example of industrial biomass valorization. Derived from the ricinoleic acid found in castor oil, 11-AUA is globally recognized as the monomeric precursor for Nylon-11 (1)[1]. However, beyond polymer chemistry, its unique structural topology—a flexible, 10-carbon hydrophobic chain flanked by reactive amine and carboxylic acid termini—has made it an indispensable building block in modern drug development. It is heavily utilized as a lipophilic tether in lipid nanoparticles (LNPs) and as a highly effective spatial linker in Proteolysis Targeting Chimeras (PROTACs) (2)[2].

To deploy 11-AUA in complex, multi-step peptide or linker syntheses, the N-terminus must be orthogonally protected. The carboxybenzyl (Cbz or Z) group provides robust stability against mild acids and bases, preventing unwanted side reactions, while offering a highly specific deprotection pathway via catalytic hydrogenolysis (H₂, Pd/C) (3)[3].

Mechanistic Rationale & Synthetic Workflows

The upstream synthesis of 11-AUA from castor oil requires a multi-step cascade: transesterification to methyl ricinoleate, high-temperature pyrolysis, hydrolysis, hydrobromination, and amination (4)[4].

Pathway CastorOil Castor Oil (Ricinoleic Acid) MethylRicinoleate Methyl Ricinoleate CastorOil->MethylRicinoleate Transesterification UndecenoicAcid 10-Undecenoic Acid MethylRicinoleate->UndecenoicAcid Pyrolysis & Hydrolysis BromoAcid 11-Bromoundecanoic Acid UndecenoicAcid->BromoAcid Hydrobromination AminoAcid 11-Aminoundecanoic Acid BromoAcid->AminoAcid Amination CbzAminoAcid Cbz-11-Aminoundecanoic Acid AminoAcid->CbzAminoAcid Cbz-Cl, NaOH (Schotten-Baumann)

Caption: Synthesis workflow from castor oil to Cbz-11-aminoundecanoic acid.

For the N-terminal protection of 11-AUA, the Schotten-Baumann reaction is the standard protocol. Because 11-AUA exists natively as a water-insoluble zwitterion, a strong aqueous base (NaOH) is required. This base serves a dual mechanistic purpose: it deprotonates the ammonium ion to reveal a highly nucleophilic free amine, and it forms a water-soluble sodium carboxylate salt. Benzyl chloroformate (Cbz-Cl) is then introduced as the electrophile.

Mechanism Amine 11-AUA Zwitterion Base NaOH (pH 9-10) Amine->Base Base Addition ActiveAmine Free Amine Base->ActiveAmine Deprotonation Product Cbz-11-AUA ActiveAmine->Product Nucleophilic Attack CbzCl Benzyl Chloroformate CbzCl->Product Acylation

Caption: Mechanistic pathway of the Schotten-Baumann Cbz-protection reaction.

Experimental Protocol: Synthesis of Cbz-11-Aminoundecanoic Acid

Self-Validating Design: This protocol incorporates built-in visual quality control steps. The transition from a turbid suspension to a clear solution confirms successful sodium salt formation. Conversely, rapid precipitation upon acidification visually validates the successful shielding of the amine (loss of zwitterionic solubility).

Step-by-Step Methodology:

  • Alkaline Dissolution (Activation): Suspend 11-AUA (10 mmol, 2.01 g) in 20 mL of deionized water. Slowly add 2M NaOH (12.5 mL, 25 mmol).

    • Causality: The excess base ensures complete deprotonation of the amine and acts as an acid scavenger to neutralize the HCl generated during acylation. Stir until the suspension clarifies, indicating the formation of the water-soluble sodium carboxylate salt.

  • Solvent Homogenization: Add 20 mL of Tetrahydrofuran (THF) to the aqueous solution.

    • Causality: The 11-carbon aliphatic chain induces amphiphilic behavior, making the intermediate prone to micelle formation. THF disrupts these micelles and provides a homogenous biphasic co-solvent system necessary to dissolve the highly lipophilic Cbz-Cl reagent.

  • Electrophile Addition (Acylation): Cool the reaction flask to 0–5 °C in an ice bath. Dissolve Cbz-Cl (12 mmol, 1.71 mL) in 5 mL THF and add dropwise over 30 minutes under vigorous stirring.

    • Causality: Cbz-Cl is highly susceptible to base-catalyzed hydrolysis. Strict temperature control and dropwise addition suppress its degradation into benzyl alcohol and carbon dioxide.

  • Reaction Maturation: Allow the mixture to gradually warm to room temperature and stir for 4 hours. Monitor completion via TLC (Eluent: DCM/MeOH 9:1).

  • Orthogonal Washing: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 20 mL diethyl ether. Discard the organic layers.

    • Causality: The target product remains safely in the aqueous layer as a sodium salt. The ether wash selectively strips away non-polar impurities, including unreacted Cbz-Cl and the benzyl alcohol byproduct, effectively self-purifying the intermediate.

  • Acidic Precipitation (Recovery): Cool the purified aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl.

    • Causality: Protonation of the carboxylate neutralizes the molecule. Because the amine is now covalently masked by the Cbz group, the molecule cannot revert to a water-soluble zwitterion. This forces the highly lipophilic Cbz-11-AUA to immediately precipitate as a white solid.

  • Isolation: Extract the precipitated product with ethyl acetate (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure Cbz-protected amino acid.

Quantitative Data & Reagent Parameters

Table 1: Reagent Stoichiometry for Cbz-Protection

Reagent Equivalents Mechanistic Role
11-Aminoundecanoic Acid 1.0 Primary Substrate / Nucleophile
Benzyl Chloroformate (Cbz-Cl) 1.1 - 1.2 Electrophile / Amine Protecting Group
Sodium Hydroxide (NaOH) 2.5 Base / Deprotonator / Acid Scavenger

| THF / Water (1:1 v/v) | N/A | Biphasic Solvent System / Micelle Disruptor |

Table 2: Physicochemical Shift Post-Protection

Property 11-Aminoundecanoic Acid (Free) Cbz-11-Aminoundecanoic Acid
State at pH 7 Zwitterionic Anionic (Carboxylate only)
Aqueous Solubility Low (Micellar properties) Very Low (Highly Lipophilic)
Amine Nucleophilicity High Suppressed (Stable Carbamate)

| Orthogonality | N/A | Stable to TFA; Cleaved by H₂, Pd/C |

Applications in Advanced Drug Development

The integration of Cbz-11-AUA into pharmaceutical pipelines is driven by the demand for precisely defined, modular lipophilic spacers:

  • PROTAC Linker Engineering: In PROTACs, linker length and lipophilicity dictate degradation efficacy, target protein selectivity, and cell permeability. The 11-carbon aliphatic chain of 11-AUA serves as an ideal spacer to prevent steric clashing between the recruited E3 ligase and the target protein. Cbz protection allows for orthogonal solid-phase coupling of the carboxylic acid to a target ligand, followed by controlled Cbz removal to expose the amine for E3 ligase ligand attachment.

  • Smart Thixotropic Hydrogels: The hydrophobic tail of 11-AUA is utilized to synthesize peptide-based supramolecular hydrogels. When conjugated to specific dipeptides or protected amino acids, the C11 chain promotes rapid self-assembly into nanofibrillar networks through hydrophobic interactions, creating injectable, thixotropic hydrogels ideal for sustained in vivo drug delivery (5)[5].

References

  • 11-Aminoundecanoic acid - Wikipedia Source: Wikipedia URL:[Link]

  • Short Peptide-Based Smart Thixotropic Hydrogels Source: NIH PubMed Central (PMC) URL:[Link]

Sources

Application

Application Note: Covalent Conjugation of N-Cbz-11-aminoundecanoic Acid to Proteins via EDC/NHS Chemistry

Introduction & Mechanistic Causality The covalent attachment of fatty acids to proteins (lipidation) is a highly effective strategy in drug development to extend plasma half-life, primarily by promoting reversible bindin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The covalent attachment of fatty acids to proteins (lipidation) is a highly effective strategy in drug development to extend plasma half-life, primarily by promoting reversible binding to human serum albumin (HSA) and facilitating cellular membrane anchoring[1]. N-Cbz-11-aminoundecanoic acid (CAS: 3422-91-1) is uniquely suited for this purpose. It features an 11-carbon aliphatic chain that provides a robust hydrophobic spacer, a terminal carboxylic acid for conjugation, and a carboxybenzyl (Cbz)-protected primary amine.

As an application scientist, it is critical to understand why we use this specific protected molecule rather than a bare aminoundecanoic acid. If an unprotected 11-aminoundecanoic acid were subjected to carbodiimide activation, its terminal amine would rapidly attack the activated carboxylate of a neighboring molecule, triggering runaway head-to-tail polymerization. The Cbz protecting group acts as an essential steric and electronic shield, neutralizing the amine's nucleophilicity. This ensures that activation strictly yields an amine-reactive ester destined solely for the target protein's lysine residues or N-terminus[2].

The Kinetic pH Strategy

This protocol relies on a dynamic, two-step pH shift to balance thermodynamic stability and kinetic reactivity:

  • Activation (pH 6.0): EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the fatty acid's carboxylate to form an unstable O-acylisourea intermediate. This reaction is optimal in mildly acidic conditions. Because O-acylisourea is highly susceptible to hydrolysis, Sulfo-NHS is immediately introduced to convert it into a semi-stable, hydrophilic Sulfo-NHS ester[3].

  • Conjugation (pH 7.2–8.5): The actual conjugation step must be performed in a slightly basic buffer. At this pH, the primary amines (ε-amines of lysine) on the target protein are unprotonated and highly nucleophilic, driving the rapid formation of a stable amide bond while displacing the NHS leaving group[].

Chemical Workflow Visualization

Mechanism FA N-Cbz-11-aminoundecanoic Acid (Terminal -COOH) O_acyl O-acylisourea Intermediate (Unstable) FA->O_acyl EDC Activation (MES Buffer, pH 6.0) NHS_Ester Sulfo-NHS Ester (Semi-stable, Amine-Reactive) O_acyl->NHS_Ester Sulfo-NHS Stabilization (MES Buffer, pH 6.0) Conjugate Lipidated Protein Conjugate (Stable Amide Bond) NHS_Ester->Conjugate Target Protein (-NH2) (PBS Buffer, pH 7.5)

Workflow of N-Cbz-11-aminoundecanoic acid activation and protein conjugation via EDC/NHS chemistry.

Experimental Protocol: Self-Validating Methodology

Materials & Reagents
  • Target Protein: 1–5 mg/mL in Conjugation Buffer.

  • Ligand: N-Cbz-11-aminoundecanoic acid (Prepare a 50 mM stock in anhydrous DMSO immediately before use).

  • Activators: EDC·HCl and Sulfo-NHS (Equilibrate to room temperature in a desiccator before opening).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5 (Amine-free PBS).

  • Quenching Agent: Hydroxylamine·HCl.

Step-by-Step Conjugation Workflow

Step 1: Protein Preparation & Buffer Exchange Ensure your target protein is completely free of carrier proteins (e.g., BSA) and exogenous primary amines (e.g., Tris, glycine, sodium azide). If necessary, perform a buffer exchange into the Conjugation Buffer using a Zeba Spin Desalting Column. Validation Check: Measure the A280 post-exchange to confirm protein recovery.

Step 2: Activation of the Fatty Acid

  • To a microcentrifuge tube, add 1 mL of Activation Buffer.

  • Spike in the required volume of the 50 mM N-Cbz-11-aminoundecanoic acid DMSO stock (refer to Table 1 for stoichiometry).

  • Validation Checkpoint: Observe the solution. If the mixture turns cloudy, the hydrophobic C11 chain has precipitated. Titrate in additional anhydrous DMSO (up to 20% v/v total) until the solution runs perfectly clear. The reaction will fail if the fatty acid is not fully solvated.

  • Add EDC to a final concentration of 2 mM, followed immediately by Sulfo-NHS to a final concentration of 5 mM.

  • Incubate the reaction for 15 minutes at room temperature under continuous vortexing.

Step 3: Conjugation to the Target Protein

  • Immediately transfer the activated NHS-ester solution to the prepared target protein.

  • Mix thoroughly by gentle pipetting (do not vortex proteins to avoid denaturation).

  • Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C for highly sensitive proteins.

Step 4: Quenching and Purification

  • To terminate the reaction and prevent off-target crosslinking, add hydroxylamine to a final concentration of 10 mM[5]. Incubate for 15 minutes at room temperature.

  • Purify the lipidated protein conjugate using a size-exclusion desalting column equilibrated with PBS to remove DMSO, unreacted fatty acids, and EDC/NHS byproducts.

Quantitative Optimization & Troubleshooting

Achieving the correct Degree of Labeling (DOL) requires precise stoichiometric control. Because the C11 fatty acid is highly hydrophobic, over-lipidation will inevitably cause the target protein to undergo hydrophobic collapse and aggregate.

Table 1: Stoichiometric Guidelines for N-Cbz-11-aminoundecanoic Acid Conjugation

Target Degree of LipidationFatty Acid Molar Excess (vs. Protein)EDC Molar Excess (vs. Protein)Sulfo-NHS Molar Excess (vs. Protein)
Low (1-2 modifications)10x15x25x
Medium (3-5 modifications)20x30x50x
High (>5 modifications)50x75x125x

Note: The optimal ratio must be empirically determined for each unique protein based on the solvent accessibility of its surface lysine residues.

Table 2: Troubleshooting Matrix

Observation / IssueMechanistic CauseCorrective Action
Precipitation during activation Hydrophobicity of the C11 aliphatic chain causes insolubility in the aqueous MES buffer.Increase DMSO co-solvent concentration up to 20% (v/v) during the activation step.
Low conjugation efficiency Rapid hydrolysis of the O-acylisourea intermediate or NHS ester prior to protein exposure.Ensure EDC/NHS are prepared immediately before use. Verify conjugation buffer pH is strictly ≥ 7.2.
Protein aggregation post-conjugation Excessive lipidation leads to hydrophobic collapse of the target protein.Reduce the molar excess of the fatty acid (Table 1). Add mild detergents (e.g., 0.01% Tween-20) to the final buffer.
No conjugation observed Primary amines in the starting buffer (e.g., Tris, Glycine) outcompeted the protein for the NHS ester.Perform rigorous buffer exchange of the target protein into an amine-free PBS prior to the reaction.

References

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of N-Cbz-11-aminoundecanoic acid in DMF

Title: Technical Support Center: Troubleshooting the Solubilization of N-Cbz-11-aminoundecanoic Acid in DMF Overview N-Cbz-11-aminoundecanoic acid is a uniquely challenging building block in synthetic chemistry. It featu...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting the Solubilization of N-Cbz-11-aminoundecanoic Acid in DMF

Overview N-Cbz-11-aminoundecanoic acid is a uniquely challenging building block in synthetic chemistry. It features a long, highly lipophilic 11-carbon aliphatic chain, a bulky hydrophobic carboxybenzyl (Cbz) protecting group, and a terminal carboxylic acid. While N,N-Dimethylformamide (DMF) is the standard polar aprotic solvent for peptide and peptidomimetic synthesis, it frequently fails to solvate this specific molecule. This guide provides mechanistic explanations and validated protocols to overcome these solubility barriers.

Troubleshooting Guide & FAQs

Q1: Why does N-Cbz-11-aminoundecanoic acid form a gel or remain as a suspension in neat DMF? A: The insolubility is a thermodynamic issue driven by self-association. While DMF has a high dielectric constant and is an excellent hydrogen-bond acceptor, it cannot efficiently solvate the massive non-polar surface area of the C11 chain and the aromatic Cbz ring[1]. Furthermore, the terminal carboxylic acid forms strong intermolecular hydrogen-bonded dimers, and the carbamate N-H can also participate in hydrogen bonding[2]. This creates a stable crystalline lattice or aggregated gel state that neat DMF lacks the hydrophobic solvating power to disrupt.

Q2: Can I use physical methods like heating or sonication? A: Yes, but with caveats. Mild heating (40–50 °C) and sonication provide the kinetic energy necessary to temporarily break intermolecular hydrogen bonds and disrupt the crystal lattice[3]. The Cbz group is thermally stable under these conditions. However, this is often a transient fix; upon cooling to room temperature, the solution may supersaturate and the amino acid will precipitate out. Physical methods should be used to initiate dissolution, followed by chemical interventions (like co-solvents or base) to maintain it.

Q3: What co-solvents are most effective for this specific hydrophobic profile? A: A binary solvent system is the most reliable approach. Adding a less polar solvent like Dichloromethane (DCM) to DMF (typically a 1:1 v/v ratio) significantly improves the solvation of the hydrophobic tail[4]. DCM readily solvates the lipophilic C11 chain and the Cbz group, while DMF maintains the solubility of the polar carboxylic acid and carbamate functionalities. This "magic mixture" approach is a standard rescue strategy for difficult, hydrophobic sequences[3].

Q4: I cannot use DCM due to downstream compatibility. Are there chaotropic agents that work in DMF? A: Yes. The addition of chaotropic salts, specifically Lithium Chloride (LiCl), directly into the DMF can drastically enhance solubility. LiCl disrupts intermolecular hydrogen bonding by coordinating strongly with the DMF molecules and the polar groups of the amino acid (the carbamate and carboxylic acid)[2]. A concentration of 0.4 M to 0.8 M LiCl in DMF is typically sufficient to break up aggregates and fully solubilize long-chain protected amino acids[3].

Q5: Does adjusting the pH or adding a base help? A: Absolutely. Adding a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), deprotonates the C-terminal carboxylic acid[5]. The resulting carboxylate salt possesses a much higher polarity and ionic character, which is vastly more soluble in polar aprotic solvents like DMF[6]. If your next step is an amide coupling (which typically requires a base to activate the carboxylic acid), adding 1.0–1.2 equivalents of DIPEA during the dissolution step is a self-validating and highly efficient solution.

Data Presentation: Solubilization Strategies Comparison

StrategyMechanism of ActionProsCons
Heat + Sonication Kinetic disruption of H-bonds and lattice energy[3].No chemical additives required; preserves purity.High risk of re-precipitation upon cooling.
Binary Solvent (DMF:DCM 1:1) DCM solvates the C11 chain/Cbz; DMF solvates polar groups[1].Highly effective; rapid dissolution at room temperature.DCM has a low boiling point and may not be compatible with all resins (e.g., PEG).
Chaotropic Salt (0.8 M LiCl) Li⁺ and Cl⁻ disrupt intermolecular H-bonding networks[2].Maintains a 100% DMF environment; excellent for SPPS[3].Residual salts must be thoroughly washed to prevent coupling interference[3].
Base Addition (1.2 eq DIPEA) Deprotonates -COOH to form a highly polar, DMF-soluble salt[6].Seamlessly integrates into standard coupling workflows.Pre-activates the molecule; must be coupled immediately to avoid side reactions.

Experimental Protocols

Protocol A: Binary Solvent Dissolution (DMF:DCM) Causality: DCM provides the necessary dispersion forces to solvate the C11 aliphatic chain, preventing hydrophobic collapse.

  • Weigh the required amount of N-Cbz-11-aminoundecanoic acid into a dry vial.

  • Add 50% of the total target volume using dry Dichloromethane (DCM). Vortex for 30 seconds to create a uniform suspension.

  • Add the remaining 50% of the volume using anhydrous DMF.

  • Sonicate the mixture at room temperature for 2–3 minutes until the solution becomes completely clear.

Protocol B: Base-Assisted Solubilization (DIPEA) Causality: Converting the neutral carboxylic acid to a carboxylate anion drastically increases the molecule's dipole moment, aligning it with DMF's highly polar nature.

  • Suspend the N-Cbz-11-aminoundecanoic acid in the required volume of anhydrous DMF.

  • Add 1.0 to 1.2 molar equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Vortex vigorously for 1 minute. The suspension should rapidly clear as the salt forms.

  • Self-Validating Step: Immediately proceed to add your coupling reagent (e.g., HATU, PyBOP) to utilize the pre-formed carboxylate, ensuring the molecule does not have time to undergo unintended side reactions.

Protocol C: Chaotropic Salt Solubilization (LiCl in DMF) Causality: The high charge density of the lithium ion coordinates with the carbamate carbonyl, breaking the stable hydrogen-bonded dimers that cause aggregation.

  • Prepare a stock solution of 0.8 M LiCl in anhydrous DMF. (Ensure LiCl is rigorously dried before use, as it is highly hygroscopic).

  • Add the LiCl/DMF solution to the N-Cbz-11-aminoundecanoic acid.

  • Sonicate for 5 minutes at 35 °C.

  • If using in Solid-Phase Peptide Synthesis (SPPS), ensure the resin is thoroughly washed with neat DMF (3-5 x 1 min) after the coupling step to remove all residual LiCl, which can interfere with subsequent steps[3].

Solubilization Workflow Diagram

SolubilizationWorkflow Start N-Cbz-11-aminoundecanoic acid insoluble in neat DMF Step1 Physical Disruption: Sonication + Heat (40°C) Start->Step1 Decision1 Soluble? Step1->Decision1 Step2 Base Addition: Add 1.2 eq DIPEA Decision1->Step2 No Success Proceed to Coupling / Reaction Decision1->Success Yes Decision2 Soluble? Step2->Decision2 Step3 Co-solvent Strategy: Add DCM (1:1 DMF:DCM) Decision2->Step3 No Decision2->Success Yes Decision3 Soluble? Step3->Decision3 Step4 Chemical Disruption: Use 0.8 M LiCl in DMF Decision3->Step4 No Decision3->Success Yes Step4->Success Yes (Usually) Failure Re-evaluate Protecting Group Strategy Step4->Failure No

Decision tree for solubilizing N-Cbz-11-aminoundecanoic acid in DMF.

References

  • BenchChem. "Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS." 3

  • Peptide.com. "Solvents for Solid Phase Peptide Synthesis." 4

  • Bachem. "Peptide solubility." 5

  • LifeTein. "Peptide Synthesis: Handling and Storage of Synthetic Peptides." 6

  • ResearchGate. "Controlling Segment Solubility In Large Protein Synthesis." 2

  • Google Patents. "US20140128572A1 - Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis." 1

Sources

Optimization

preventing aggregation during coupling of hydrophobic C11 spacers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden precipitation or high-molecular-weight (HMW) aggregation of bioconjugates when usi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden precipitation or high-molecular-weight (HMW) aggregation of bioconjugates when using hydrophobic C11 spacers (such as 11-mercaptoundecanoic acid or C11-alkyl linkers).

Because a C11 aliphatic chain is highly lipophilic, it thermodynamically resists solvation in aqueous buffers. When these spacers are coupled to proteins or nanoparticles, they create localized hydrophobic patches that drive intermolecular crosslinking. This guide is designed to help you diagnose the root cause of this aggregation, understand the underlying physicochemical mechanisms, and implement self-validating protocols to rescue your bioconjugation workflows.

Diagnostic Workflow for C11 Spacer Aggregation

Before altering your chemistry, use the following decision tree to identify the most likely point of failure in your coupling reaction.

AggregationTroubleshooting Start Aggregation Detected During C11 Coupling Target Identify Substrate Type Start->Target NP Gold Nanoparticles (e.g., 11-MUA SAMs) Target->NP Surface Chem Prot Proteins / Antibodies (e.g., ADC Synthesis) Target->Prot Bioconjugation pH Check pH: Is pH < 5.0? NP->pH Solvent Check Co-solvent: Is DMSO/DMF > 5%? Prot->Solvent Fix_pH Raise pH to 8.5-9.0 (Deprotonate MUA) pH->Fix_pH Yes Mixed_SAM Use Mixed SAMs (Dilute C11 with PEG) pH->Mixed_SAM No Reduce_Solv Reduce to <5% v/v or use Micellar Surfactants Solvent->Reduce_Solv Yes Solid_Phase Use Solid-Phase Immobilization Resin Solvent->Solid_Phase No

Workflow for diagnosing and resolving C11 spacer aggregation in bioconjugation.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 11-mercaptoundecanoic acid (11-MUA) cause my gold nanoparticles (AuNPs) to precipitate instantly upon addition? A1: This is a classic failure of the electrostatic double layer. 11-MUA is a pH-responsive ligand; when bound to a nanoparticle surface, its apparent pKa​ shifts to approximately 4.0–4.9 depending on the particle size[1]. At a pH below 5.0, the terminal carboxylic acid groups become protonated and lose their negative charge. Without electrostatic repulsion, the highly hydrophobic C11 chains interact via van der Waals forces, causing rapid, irreversible aggregation[1]. Solution: Always perform 11-MUA ligand exchange at a pH of 8.5–9.0 to ensure complete deprotonation.

Q2: I am conjugating a C11-linked payload to a monoclonal antibody for an ADC. Why is my High Molecular Weight (HMW) aggregate fraction exceeding 15% on SEC-HPLC? A2: You are observing intermolecular hydrophobic crosslinking. Once hydrophobic C11 payloads are conjugated to an antibody, they create localized lipophilic patches on the protein's surface[2]. In an aqueous buffer, these patches thermodynamically prefer to interact with each other rather than the solvent, drawing multiple antibodies together into soluble aggregates[2]. Solution: You must either shield the hydrophobicity by incorporating a hydrophilic PEG spacer[3], or physically separate the antibodies during conjugation using solid-phase immobilization (see Protocol 2).

Q3: Can I just increase the DMSO concentration to 20% to keep the C11 linker soluble during protein coupling? A3: No. While high concentrations of organic co-solvents (like DMSO or DMF) will solubilize the C11 linker, they will simultaneously strip the hydration shell from your target protein. This induces partial unfolding and exposes the protein's internal hydrophobic core, leading to catastrophic denaturation and aggregation[3]. Co-solvents should strictly be kept below 5% (v/v) in the final reaction mixture.

Quantitative Data: Efficacy of Aggregation Mitigation Strategies

The following table summarizes the operational limits and expected outcomes of various strategies used to prevent C11-induced aggregation.

Mitigation StrategyMechanism of ActionOperational Limit / ConditionImpact on AggregationPrimary Application
pH Adjustment Deprotonates terminal -COOH, restoring electrostatic repulsion.pH 8.5 – 9.0Near-complete prevention of macroscopic precipitation.Nanoparticle SAMs (11-MUA)
Mixed SAMs / Linkers Steric shielding and dilution of hydrophobic C11 patches.1:3 to 1:10 (C11 : Hydrophilic PEG ratio)High reduction; maintains aqueous solubility[4].Surface Functionalization
Co-solvent (DMSO) Solubilizes the hydrophobic C11 aliphatic chain.Max 5% (v/v) final concentrationModerate reduction; high risk of protein denaturation if >5%.Protein Bioconjugation
Solid-Phase Immobilization Physical/steric separation of proteins during the coupling phase.Resin binding capacity limit (e.g., Protein A/G)>95% monomer retention (SEC-HPLC)[2].ADC Manufacturing

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in functional checks so you can verify success before proceeding to expensive downstream steps.

Protocol 1: pH-Modulated Bioconjugation of 11-MUA to Gold Nanoparticles

This protocol prevents the hydrophobic collapse of AuNPs during C11 spacer functionalization by leveraging electrostatic repulsion.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 11-MUA in 100% ethanol.

  • Buffer Adjustment: Adjust your aqueous AuNP colloidal suspension to pH 8.5 using 0.1 M NaOH. Causality: This ensures the -COOH groups on the incoming 11-MUA will be immediately deprotonated upon binding.

  • Ligand Addition: Under vigorous sonication, add the 11-MUA stock dropwise to the AuNP suspension. The final ethanol concentration must not exceed 10% (v/v). Incubate for 12 hours at room temperature.

  • Self-Validation (The 1M NaCl Flocculation Test): Take a 100 µL aliquot of your functionalized AuNPs and add 100 µL of 1M NaCl.

    • Pass: The solution remains ruby red. The deprotonated 11-MUA has formed a dense, protective Self-Assembled Monolayer (SAM)[5].

    • Fail: The solution turns blue/purple or precipitates. The C11 coverage is incomplete, and the salt has collapsed the double layer, causing plasmon coupling[5].

  • Activation: Proceed with standard EDC/NHS activation at pH 6.0 for downstream amine coupling.

Protocol 2: Solid-Phase "Lock-Release" Conjugation for ADCs

This protocol prevents ADC aggregation by physically tethering antibodies to a solid support, preventing the hydrophobic C11 patches from interacting during the vulnerable conjugation phase[2].

Step-by-Step Methodology:

  • Immobilization: Load your monoclonal antibody onto a Protein A or Protein G agarose resin column. Allow 30 minutes for binding.

  • Buffer Exchange (On-Resin): Wash the resin with 5 column volumes (CV) of Conjugation Buffer (e.g., 50 mM HEPES, pH 7.4). Causality: The antibodies are now sterically isolated from one another on the resin matrix.

  • Conjugation: Prepare your C11-linker-payload in Conjugation Buffer containing exactly 5% DMSO. Flow this mixture over the resin bed and incubate for 2 hours at 22°C.

  • Self-Validation (On-Resin Wash): Wash the resin with 10 CV of Conjugation Buffer containing 5% DMSO, followed by 10 CV of pure aqueous buffer. Validation: Because the antibody is locked to the resin, you can aggressively wash away unreacted hydrophobic C11 linkers without risking precipitation—a step impossible in solution-phase chemistry.

  • Elution & SEC Analysis: Elute the conjugated ADC using a low-pH elution buffer (pH 3.0) directly into a neutralization buffer (1M Tris, pH 9.0). Immediately analyze via SEC-HPLC. A successful solid-phase coupling will yield >95% monomeric ADC.

References

  • Source: nih.
  • Source: pharmtech.
  • Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs)
  • Source: frontiersin.
  • Antibody conjugation on GNP using 11-MUA ?

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cbz Deprotection of 11-Aminoundecanoic Acid Derivatives

Welcome to the technical support center for troubleshooting the deprotection of N-benzyloxycarbonyl (Cbz or Z) protected 11-aminoundecanoic acid derivatives. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting the deprotection of N-benzyloxycarbonyl (Cbz or Z) protected 11-aminoundecanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this critical synthetic step. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for Cbz deprotection, and which is most suitable for long-chain amino acid derivatives like those from 11-aminoundecanoic acid?

The most common method for removing a Cbz group is catalytic hydrogenolysis.[1][2] This typically involves palladium on carbon (Pd/C) as the catalyst with hydrogen gas (H₂) or a hydrogen donor in what is known as catalytic transfer hydrogenation.[1][2] For long-chain derivatives, solubility can be a key factor, making solvent selection critical. Acid-mediated cleavage, using reagents like HBr in acetic acid, is another robust method, particularly useful when avoiding heavy metals is a priority.[2][3]

Q2: My catalytic hydrogenation reaction is very slow or appears to have stalled. What could be the cause?

Several factors can lead to sluggish or incomplete hydrogenation:

  • Catalyst Inactivity: The Pd/C catalyst may be old, have reduced activity, or be poisoned. Using a fresh batch of catalyst is a primary troubleshooting step.[1] For more challenging substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[1][4]

  • Catalyst Poisoning: Trace impurities containing sulfur or phosphorus can poison the palladium catalyst, rendering it inactive.[1][5] If catalyst poisoning is suspected, increasing the catalyst loading may help, though alternative deprotection methods might be necessary.[1]

  • Poor Substrate Solubility: 11-aminoundecanoic acid derivatives can have limited solubility in common hydrogenation solvents like methanol or ethanol. Poor solubility restricts access to the catalyst surface.[1] Experimenting with solvent mixtures, such as THF/ethanol or including DMF, can improve solubility and reaction rates.[4]

  • Product Inhibition: The resulting free amine can coordinate with the palladium catalyst, leading to deactivation.[1][6] Performing the reaction in a slightly acidic solvent, such as acetic acid, can protonate the amine and prevent this coordination, thereby enhancing reaction efficiency.[1][4]

Q3: I am observing side products in my reaction mixture. What are the likely culprits and how can I avoid them?

A common side reaction during catalytic hydrogenolysis, especially with an insufficient hydrogen source, is the formation of an N-benzyl tertiary amine.[2] Ensuring a sufficient and continuous supply of hydrogen is crucial to drive the reaction to completion, yielding the desired primary amine, toluene, and carbon dioxide.[2][7]

Under acidic deprotection conditions, the generated benzyl cation can alkylate other nucleophilic sites in your molecule or react with the solvent.[3][8] The addition of a "cation scavenger," such as triethylsilane or thioanisole, to the reaction mixture can trap the benzyl cation and minimize these side reactions.[3][9]

Troubleshooting Guides

Issue 1: Incomplete Deprotection with Catalytic Hydrogenation

You've set up your hydrogenation of Cbz-11-aminoundecanoic acid ester, but after several hours, TLC or LC-MS analysis shows a significant amount of starting material remaining.

Troubleshooting Flowchart

start Incomplete Hydrogenation q1 Is the catalyst fresh? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the substrate fully dissolved? a1_yes->q2 sol1 Replace with fresh Pd/C or use Pearlman's catalyst (Pd(OH)₂/C). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is product inhibition a possibility? a2_yes->q3 sol2 Try alternative solvent systems: - MeOH/THF - EtOH/EtOAc - Add DMF for solubility. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Add acetic acid (AcOH) as a co-solvent to protonate the product amine. a3_yes->sol3 q4 Is catalyst poisoning suspected? a3_no->q4 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Increase catalyst loading (e.g., 20 mol%). If ineffective, consider non-hydrogenation methods. a4_yes->sol4 end_node Reaction Optimized a4_no->end_node sol4->end_node

Caption: A decision-making flowchart for troubleshooting incomplete Cbz deprotection.

Issue 2: My molecule contains other reducible functional groups. How can I selectively remove the Cbz group?

Standard catalytic hydrogenation with H₂ gas can also reduce functional groups like alkenes, alkynes, or nitro groups.[1] To achieve selective Cbz deprotection, consider these strategies:

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate, formic acid, or triethylsilane in the presence of Pd/C.[1][10] It is often milder and can provide better chemoselectivity compared to using hydrogen gas.[1] Microwave-assisted transfer hydrogenation can also offer a rapid and practical alternative.[11][12]

  • Acid-Mediated Deprotection: Strong acids like hydrogen bromide in acetic acid (HBr/AcOH) or certain Lewis acids can effectively cleave the Cbz group without affecting many reducible functionalities.[2]

  • Nucleophilic Deprotection: For highly sensitive substrates, a nucleophilic approach using reagents like 2-mercaptoethanol with a base can be employed.[10][13]

Comparison of Cbz Deprotection Methods
MethodReagents & ConditionsTypical TimeAdvantagesDisadvantagesCitations
Catalytic Hydrogenation 10% Pd/C, H₂ (balloon) in MeOH, EtOH, or EtOAc at RT1 - 16 hClean byproducts (toluene, CO₂), high yield.Can reduce other functional groups, risk of catalyst poisoning.[1][3][14]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium Formate in MeOH at RT - 60°C0.5 - 6 hMilder, avoids H₂ gas, often more selective.Requires removal of excess hydrogen donor.[1][3][5]
Acid-Mediated Deprotection 33% HBr in Acetic Acid at RT1 - 4 hMetal-free, good for large scale.Can cleave other acid-labile groups (e.g., Boc).[2][3]
Sodium/Liquid Ammonia Na, liq. NH₃ at -78°C< 1 hEffective for sulfur-containing substrates.Requires specialized equipment and careful handling.[15][16]

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation using Pd/C and H₂

This protocol is a general starting point for the Cbz deprotection of 11-aminoundecanoic acid derivatives.

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask equipped with a stir bar.[14]

  • Catalyst Addition: Carefully add 5-10% (w/w) of 10% Pd/C catalyst to the solution.[1] The catalyst should be handled with care as it can be pyrophoric.[14]

  • Hydrogenation Setup: Seal the flask and purge the atmosphere with an inert gas (e.g., nitrogen or argon). Then, introduce hydrogen gas, typically by evacuating and backfilling with hydrogen three times. A hydrogen-filled balloon is often sufficient for atmospheric pressure reactions.[1][14]

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Upon completion, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[14]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by standard methods if necessary.[14]

Protocol 2: Acid-Mediated Deprotection with HBr in Acetic Acid

This method provides a metal-free alternative to catalytic hydrogenation.

  • Dissolution: Dissolve the Cbz-protected substrate in glacial acetic acid.[3]

  • Reagent Addition: At room temperature, add a solution of HBr in acetic acid (e.g., 33% w/v) to the reaction mixture.[3]

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, carefully quench the reaction by adding it to a cooled, saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[3]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Deprotection Mechanism Overview

Understanding the reaction mechanisms is key to effective troubleshooting.

Catalytic Hydrogenolysis

The deprotection proceeds via hydrogenolysis of the benzyl-oxygen bond on the surface of the palladium catalyst.[14] This forms an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.[7][14]

Cbz R-NH-Cbz Carbamic [R-NH-COOH] Carbamic Acid Intermediate Cbz->Carbamic H₂ / Pd/C Amine R-NH₂ Free Amine Carbamic->Amine Spontaneous Decarboxylation Toluene Toluene CO2 CO₂

Caption: General reaction scheme for Cbz deprotection via catalytic hydrogenolysis.

Acid-Mediated Cleavage

Under strongly acidic conditions, the carbonyl oxygen of the carbamate is protonated. This facilitates the cleavage of the benzylic C-O bond, forming a stable benzyl cation and the carbamic acid, which then decarboxylates.[17]

Cbz_H R-NH-Cbz + H⁺ Protonated Protonated Intermediate Cbz_H->Protonated Protonation Carbamic_Acid [R-NH-COOH] Protonated->Carbamic_Acid Cleavage Amine_H R-NH₃⁺ Carbamic_Acid->Amine_H Decarboxylation Benzyl_Cation Benzyl Cation CO2 CO₂

Caption: Simplified mechanism of acid-mediated Cbz deprotection.

By understanding these common issues, mechanisms, and alternative protocols, researchers can more effectively navigate the challenges of Cbz deprotection for 11-aminoundecanoic acid derivatives, leading to more efficient and successful synthetic outcomes.

References
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]

  • Faraday Discussions. (2024, March 1). Developing deprotectase biocatalysts for synthesis. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]

  • ResearchGate. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44–47. [Link]

  • R Discovery. (2026, January 8). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Ishizaki, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • PMC. (n.d.). Developing deprotectase biocatalysts for synthesis. [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. [Link]

  • Google Patents. (n.d.). US20160024143A1 - Deprotection method.
  • PubMed. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. [Link]

  • PubMed. (1992). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. [Link]

  • Organic Syntheses. (n.d.). α-CYCLOHEXYLPHENYLACETONITRILE. [Link]

  • ResearchGate. (2022, November 24). Why does my CBz-deprotection not work?. [Link]

  • PubMed. (n.d.). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. [Link]

  • ResearchGate. (n.d.). Reaction schemes for the chemical and biocatalytic deprotection of a.... [Link]

  • Chemical Education Xchange. (n.d.). Reaction of Sodium with Liquid Ammonia. [Link]

  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • ResearchGate. (2017, March 21). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. [Link]

  • ResearchGate. (2025, October 26). 11-Aminoundecanoic acid: A versatile unit for the generation of low molecular weight gelators for water and organic solvents. [Link]

Sources

Optimization

overcoming steric hindrance in N-Cbz-11-aminoundecanoic acid coupling

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the coupl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the coupling of N-Cbz-11-aminoundecanoic acid, a substrate known for presenting significant steric challenges. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to overcome these hurdles and achieve high-yield, high-purity amide bond formation.

Understanding the Challenge: Steric Hindrance in Focus

N-Cbz-11-aminoundecanoic acid presents a unique coupling challenge due to steric hindrance. This phenomenon arises when the bulky spatial arrangement of atoms near the reactive sites physically obstructs the approach of reagents and other molecules, thereby slowing down or preventing the desired reaction.[1] In this specific substrate, the bulky benzyloxycarbonyl (Cbz) protecting group at the nitrogen terminus can impede access to the amine (when it is the nucleophile) or influence the conformation of the molecule, while the long, flexible 11-carbon aliphatic chain can fold back, crowding the carboxylic acid terminus and hindering its activation and subsequent reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my standard carbodiimide coupling (DCC, EDC) failing or giving low yields with N-Cbz-11-aminoundecanoic acid?

A: Standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[2][3] However, this intermediate is susceptible to intramolecular rearrangement into an inactive N-acylurea, a side reaction that is competitive with the desired aminolysis.[2][4] In sterically hindered systems, the nucleophilic attack by the amine is slowed, giving the O-acylisourea more time to rearrange, which leads to significantly lower product yields.[5] While additives like HOBt or OxymaPure can help by forming more stable active esters, the fundamental reactivity of carbodiimides may be insufficient for highly demanding couplings.[2][4]

Q2: What are the most critical parameters to adjust when a coupling reaction is sluggish?

A: When facing a slow or incomplete reaction, a systematic optimization approach is crucial. The key parameters to consider are:

  • Coupling Reagent: This is the most impactful factor. Switching from a standard carbodiimide to a more potent uronium/aminium or phosphonium salt is often the most effective solution.[6][7]

  • Reaction Time & Temperature: Sterically hindered reactions are inherently slower. Extending the reaction time, for example, from a few hours to overnight, is a common and effective strategy.[1] Gentle heating can also increase the reaction rate, but this must be done cautiously to minimize the risk of racemization, especially if the chiral center is adjacent to the activated carboxyl group.[6]

  • Solvent: The solvent's ability to solvate the reacting species and prevent aggregation is critical. N-Methyl-2-pyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF) for complex or aggregating peptide sequences and can improve outcomes.[6]

  • Concentration: Operating at higher concentrations can sometimes favor the bimolecular coupling reaction over unimolecular side reactions, but this must be balanced against solubility limits and potential aggregation.

Q3: What is the "mixed anhydride" method, and is it suitable for this coupling?

A: The mixed anhydride method is a classic and highly effective strategy for activating carboxylic acids, especially those that are sterically hindered.[8] It involves reacting the N-Cbz-11-aminoundecanoic acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM).[9] This forms a mixed carbonic anhydride, which is a highly activated species that readily reacts with the incoming amine. This method is often faster and more cost-effective than using proprietary coupling reagents and can be an excellent choice for solution-phase synthesis.[8][10]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures in a question-and-answer format, providing a clear path to resolving common issues.

Problem: Low or No Product Yield

Q: I've run my reaction and LC-MS analysis shows mostly unreacted starting materials. What is the most likely cause and my first troubleshooting step?

A: The most probable cause is insufficient activation of the carboxylic acid due to steric hindrance. Your first and most impactful step should be to switch to a more powerful coupling reagent.

  • Recommended Solution: Change from carbodiimide-based reagents to a uronium/aminium salt. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as the gold standard for difficult couplings.[11][12] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more effective at overcoming steric barriers than the intermediates formed by HBTU or carbodiimides.[7][13]

  • Alternative High-Activity Reagents:

    • HCTU: (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often more reactive than HBTU.[7]

    • PyAOP: ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt equivalent to HATU and is also exceptionally effective.[7][14]

Problem: Reaction Stalls or Proceeds Very Slowly

Q: My reaction starts, but it seems to stall, never reaching completion even after several hours. How can I drive it to completion?

A: A stalled reaction indicates that the activation energy barrier is high or that reactive species are being depleted by side reactions or aggregation.

  • Recommended Solution 1: Double Coupling. A simple and effective technique is to perform a "double coupling." After the initial coupling time (e.g., 1-2 hours), drain the reaction vessel and add a fresh solution of the activated acid and coupling reagent to the amine component.[6] This re-establishes a high concentration of the active ester to drive the reaction to completion.[15]

  • Recommended Solution 2: Increase Temperature. Gently heating the reaction mixture to 40-50 °C can provide the necessary energy to overcome the steric barrier.[1] Monitor carefully for any signs of degradation or epimerization if applicable.

  • Recommended Solution 3: Re-evaluate Your Solvent. If you are using DMF, consider switching to NMP or a solvent mixture (e.g., DCM/DMF/NMP 1:1:1) to improve solvation and disrupt any potential aggregation that may be hindering access to the reactive sites.[6]

Problem: Significant Side Products are Observed

Q: My LC-MS shows the desired product, but also several major side products. What are they and how can I avoid them?

A: Side products in hindered couplings often arise from the coupling reagent itself or from the decomposition of activated intermediates.

  • Guanidinylation (with Uronium/Aminium Reagents): If you are using a large excess of a uronium reagent like HATU or HBTU, the free amine can be acylated by the reagent itself, forming an undesired guanidinium species.[7]

    • Solution: Avoid using a large excess of the coupling reagent. Pre-activating the carboxylic acid for a few minutes before adding it to the amine can also consume the reagent and minimize this side reaction.[12][16]

  • N-Acylurea Formation (with Carbodiimides): As discussed in the FAQ, this is the primary side product when using carbodiimides. The activated O-acylisourea rearranges to a stable, unreactive N-acylurea.[2][4]

    • Solution: The most effective solution is to switch to a non-carbodiimide coupling reagent. If you must use a carbodiimide, ensure you are using an additive like OxymaPure and consider a less sterically hindered carbodiimide, as hindered ones can be less efficient.[2][17]

Visualization of Key Processes

Troubleshooting Workflow for Low Coupling Yield

This diagram provides a logical decision-making path for addressing low-yield reactions.

G start_node start_node process_node process_node decision_node decision_node solution_node solution_node end_node end_node start Start: Low Coupling Yield check_reagents Verify Reagent Quality (Acid, Amine, Solvent, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Purified Reagents reagents_ok->replace_reagents No check_method Review Coupling Method reagents_ok->check_method Yes replace_reagents->start is_carbodiimide Using Carbodiimide (DCC, EDC)? check_method->is_carbodiimide switch_to_hatu Switch to High-Activity Reagent (HATU, HCTU, PyAOP) is_carbodiimide->switch_to_hatu Yes optimize_conditions Optimize Reaction Conditions is_carbodiimide->optimize_conditions No switch_to_hatu->optimize_conditions increase_time Increase Reaction Time (e.g., to 12-24h) optimize_conditions->increase_time increase_temp Increase Temperature (e.g., to 40-50°C) increase_time->increase_temp double_couple Perform Double Coupling increase_temp->double_couple is_complete Reaction Complete? double_couple->is_complete success Success is_complete->success Yes failure Consider Alternative Strategy (e.g., Acyl Fluoride) is_complete->failure No

Caption: Troubleshooting workflow for low coupling efficiency.

Mechanism of HATU-Mediated Carboxylic Acid Activation

This diagram illustrates how HATU activates a carboxylic acid to facilitate amide bond formation.

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node RCOOH R-COOH (N-Cbz-11-aminoundecanoic acid) ActiveEster OAt-Active Ester (Highly Reactive Intermediate) RCOOH->ActiveEster + HATU HATU HATU + Base (e.g., DIPEA) HATU->ActiveEster ActiveEster2 OAt-Active Ester Amine R'-NH2 (Amine Nucleophile) Amide R-CO-NH-R' (Desired Amide) Amine->Amide ActiveEster2->Amide + R'-NH2

Caption: HATU activation and coupling mechanism.

Data Summary: Comparison of Coupling Reagents

The choice of coupling reagent is paramount for success. This table summarizes the features of common reagent classes for sterically hindered couplings.

Reagent ClassExamplesRelative ReactivityKey Advantages for Hindered CouplingsPotential Drawbacks
Uronium/Aminium Salts HATU, HCTU, HBTUVery HighForms highly reactive OAt/OBt esters; fast reaction rates; low racemization. HATU is considered the most powerful.[7][11][13]Can cause guanidinylation of free amines if used in large excess.[7] More expensive.
Phosphonium Salts PyBOP, PyAOPHigh to Very HighSimilar to uronium salts; PyAOP is analogous to HATU in reactivity.[7][14] Does not cause guanidinylation.Can be slower to dissolve; byproducts can be difficult to remove.
Carbodiimides DCC, EDC, DICLow to ModerateInexpensive and widely available.Often inefficient for hindered substrates; risk of N-acylurea formation and racemization.[2][4][5]
Mixed Anhydrides Isobutyl ChloroformateHighCost-effective; rapid activation; good for solution-phase synthesis.Requires careful temperature control (-15 °C) during formation to avoid side reactions.[9]
Acyl Fluoride Precursors TFFH, BTFFHExtremely HighMost powerful activation method for severely hindered systems.[18][19][20]Reagents can be moisture-sensitive; reaction conditions must be anhydrous.

Recommended Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is the recommended starting point for coupling N-Cbz-11-aminoundecanoic acid, particularly in difficult cases.

  • Reagent Preparation: In a suitable reaction vessel, dissolve N-Cbz-11-aminoundecanoic acid (1.0 equiv.) and HATU (1.0 equiv.) in anhydrous DMF or NMP (to a concentration of approx. 0.2-0.5 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 2-5 minutes. You may observe a color change as the active ester forms.

  • Coupling: Add the amine component (1.0-1.1 equiv.) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS at 1 hour, 4 hours, and 24 hours. For very hindered systems, the reaction may require overnight stirring.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Mixed Carbonic Anhydride Method

This is a robust and cost-effective alternative, especially for larger-scale solution-phase synthesis.

  • Initial Setup: Dissolve N-Cbz-11-aminoundecanoic acid (1.0 equiv.) in anhydrous THF or DCM and cool the solution to -15 °C in an ice-salt or acetone/dry ice bath.

  • Anhydride Formation: Add N-methylmorpholine (NMM) (1.0 equiv.) followed by the dropwise addition of isobutyl chloroformate (1.0 equiv.). Stir at -15 °C for 15-30 minutes. A precipitate of NMM·HCl may form.

  • Amine Addition: In a separate flask, dissolve the amine component (1.0-1.1 equiv.) in the same solvent. Add this solution dropwise to the cold mixed anhydride mixture.

  • Reaction: Allow the reaction to stir at -15 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until completion as indicated by TLC/LC-MS.

  • Work-up & Purification: Filter off the NMM·HCl precipitate. Concentrate the filtrate and perform an aqueous work-up and purification as described in Protocol 1.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry.
  • Thieme. (n.d.). 3.4 Acid Anhydrides.
  • ACS Publications. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Benchchem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Benchchem. (n.d.). A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis.
  • Bocsci. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
  • NIH. (n.d.). Introduction to Peptide Synthesis.
  • NIH. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.
  • ACS Publications. (2022, September 9). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Organic Reactions. (n.d.). Synthesis of Peptides with Mixed Anhydrides.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Thieme. (n.d.). 3.5 Carbodiimides.
  • YouTube. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?.

Sources

Troubleshooting

solvent selection for N-Cbz-11-aminoundecanoic acid solid phase synthesis

Welcome to the Technical Support Center for Solid Phase Synthesis (SPS). As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with coupling highly lipo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid Phase Synthesis (SPS). As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with coupling highly lipophilic monomers.

Synthesizing sequences with N-Cbz-11-aminoundecanoic acid (Cbz-11-AUA) presents a significant hurdle. The 10-carbon aliphatic chain combined with the aromatic Carboxybenzyl (Cbz) protecting group creates a highly hydrophobic molecule. In standard polar aprotic solvents, this monomer is prone to hydrophobic collapse and severe aggregation, which sterically hinders the reactive sites and leads to synthesis failure[1][2].

Below is your comprehensive, causality-driven guide to mastering solvent selection for this challenging building block.

Diagnostic Workflow for Solvent Selection

The following decision matrix dictates the optimal solvent system based on your solid support matrix and the real-time solubility of the monomer.

SolventOptimization A Assess Monomer: N-Cbz-11-Aminoundecanoic Acid B Select Resin Type A->B C Polystyrene (PS) Hydrophobic Matrix B->C D PEG-Based Hydrophilic Matrix B->D E Primary Solvent: NMP/DCM (1:1 v/v) C->E Maximizes swelling F Primary Solvent: Pure NMP or DMF D->F Prevents PEG collapse G Dissolution Check: Clear solution at 0.2 M? E->G F->G H Add Chaotropic Agent (e.g., 5% DMSO or TFE) G->H No (Precipitation) I Proceed to Activation (DIC/Oxyma Pure) G->I Yes (Self-Validated) H->I Solubilized

Logical workflow for solvent selection based on resin matrix and monomer solubility.

Mechanistic FAQs: The "Why" Behind the Chemistry

Q: Why does N-Cbz-11-aminoundecanoic acid fail to couple efficiently in standard DMF? A: The failure is driven by a polarity mismatch. DMF has a relatively high dielectric constant ( ϵ≈36.7 ). When a highly lipophilic molecule like Cbz-11-AUA is introduced to pure DMF, the long aliphatic chains undergo hydrophobic collapse—folding onto themselves or aggregating with neighboring chains to minimize solvent exposure[1]. This self-association physically buries the activated carboxylate and the resin-bound amine, preventing the nucleophilic attack required for amide bond formation[2].

Q: Should I use NMP instead of DMF for this specific monomer? A: Absolutely. N-Methyl-2-pyrrolidone (NMP) is strongly recommended over DMF for aliphatic chains. NMP is slightly less polar ( ϵ≈32.2 ) and its planar lactam structure is highly effective at intercalating between hydrophobic chains, thereby disrupting inter-chain aggregation[3]. Using NMP significantly alleviates the on-resin precipitation commonly observed with difficult, hydrophobic sequences[3].

Q: Why is a mixture of NMP and DCM often the gold standard here? A: Successful SPPS requires two simultaneous solvent functions: dissolving the reagents and swelling the resin[4]. While NMP excellently solvates the Cbz-11-AUA monomer, it may not optimally swell standard cross-linked polystyrene (PS) resins. Dichloromethane (DCM) is a premier swelling agent for PS resins, expanding the polymer matrix to expose buried reactive sites[4][5]. A binary mixture of NMP/DCM (e.g., 1:1 v/v) provides the perfect microenvironment: DCM expands the resin, while NMP keeps the hydrophobic monomer in solution.

Q: Are there sustainable ("green") alternatives to NMP and DMF? A: Yes. Because DMF and NMP are classified as Substances of Very High Concern (SVHC) due to reproductive toxicity, N-butylpyrrolidinone (NBP) has emerged as a highly effective green alternative[6]. NBP possesses excellent resin swelling capacity and superior ability to dissolve hydrophobic amino acids, often outperforming DMF in yield and purity for difficult aliphatic sequences[6].

Quantitative Data: Solvent Property Comparison

To make an informed decision, compare the physicochemical properties of the solvents used in SPPS. The table below summarizes the critical metrics for handling Cbz-11-AUA.

Solvent SystemDielectric Constant ( ϵ )PS Resin SwellingHydrophobic SolvationRecommended Use Case
DMF 36.7ModeratePoorStandard hydrophilic sequences
NMP 32.2GoodExcellentSolubilizing highly hydrophobic monomers
DCM 9.1ExcellentModerateMaximum PS resin swelling
NMP/DCM (1:1) ~20.6ExcellentExcellentOptimal for Cbz-11-AUA on PS resin
NBP (Green) 31.5GoodExcellentSustainable, non-toxic alternative to NMP

Troubleshooting Guide

Issue: Monomer precipitates in the lines or vessel upon addition of activating reagents.

  • Causality: The activated ester complex (e.g., O-acylisourea) is often less soluble than the free acid. If the solvent is too polar, the complex crashes out of solution.

  • Solution:

    • Switch the primary solvent from DMF to an NMP/DCM (1:1) mixture.

    • Add a chaotropic agent: Incorporating 5% DMSO or Trifluoroethanol (TFE) into the solvent mixture disrupts intermolecular hydrogen bonding and beta-sheet-like packing[4][7].

Issue: Positive Kaiser Test (incomplete coupling) even after extended 2-hour reactions.

  • Causality: The 10-carbon chain creates severe steric hindrance and local hydrophobic micro-environments on the resin that repel incoming reagents[1].

  • Solution:

    • Thermal Agitation: Implement microwave-assisted SPPS (e.g., 75°C for 10–15 minutes). The thermal energy overcomes the activation barrier and physically vibrates the polymer matrix, breaking hydrophobic clusters.

    • In Situ Activation: Add the activating reagents (DIC/Oxyma) directly to the resin vessel containing the dissolved monomer, rather than pre-activating in a separate vial where the concentration (and precipitation risk) is highest[1].

Self-Validating Experimental Protocol

This methodology utilizes a self-validating framework. Do not proceed to the next step unless the validation checkpoint is cleared.

Objective: Coupling N-Cbz-11-aminoundecanoic acid to a Polystyrene (PS) resin. Reagents: Cbz-11-AUA (4 eq), Oxyma Pure (4 eq), DIC (4 eq), NMP, DCM.

Step 1: Resin Preparation & Swelling

  • Action: Weigh 0.1 mmol of PS-based resin into the reaction vessel. Add 5 mL of NMP/DCM (1:1 v/v) and agitate for 30 minutes.

  • Validation Checkpoint: Visually inspect the resin bed. The volume must have expanded by at least 2.5x compared to its dry state. If not, increase the DCM ratio slightly (e.g., 40:60 NMP:DCM).

Step 2: Monomer Dissolution

  • Action: Weigh 0.4 mmol of Cbz-11-AUA into a clean vial. Add 2 mL of pure NMP and vortex vigorously for 60 seconds.

  • Validation Checkpoint: Hold the vial to the light. The solution must be completely optically clear. If it is cloudy, add 100 µL of DMSO dropwise until clarity is achieved.

Step 3: In Situ Activation & Coupling

  • Action: Transfer the clear monomer solution to the swelled resin. Immediately add 0.4 mmol of Oxyma Pure, followed by 0.4 mmol of DIC.

  • Action: Agitate at room temperature for 120 minutes (or 75°C for 15 minutes if using a microwave synthesizer).

Step 4: Washing & Cleavage Validation

  • Action: Drain the reaction vessel. Wash the resin sequentially to remove lipophilic byproducts: 3x NMP, 3x DCM, 3x NMP (2 minutes per wash).

  • Validation Checkpoint (Kaiser Test): Extract 10-15 resin beads and perform a Kaiser (ninhydrin) test.

    • Result: A yellow/colorless bead indicates a successful, complete coupling.

    • Result: A blue bead indicates unreacted amines (failure). If blue, do not deprotect; immediately perform a double-coupling using fresh reagents and 5% DMSO.

References

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations – GenScript. Available at: [Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent – Biotage. Available at:[Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides – National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications – Adesis, Inc. Available at: [Link]

  • Greening peptide chemistry by using NBP as solvent for SPPS – Lund University Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Alternative Deprotection Methods for Cbz Group in Lipidated Peptides

Welcome to the Technical Support Center for advanced peptide chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of the Carboxyb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of the Carboxybenzyl (Cbz or Z) group in lipidated peptides. We provide in-depth troubleshooting advice, detailed protocols for alternative methods, and the scientific rationale behind these experimental choices to ensure the integrity of your complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why is standard catalytic hydrogenolysis often problematic for my lipidated peptide?

Catalytic hydrogenolysis (e.g., H₂ gas with Pd/C catalyst) is the conventional method for Cbz removal. However, it frequently fails or provides poor results for lipidated peptides for several key reasons:

  • Poor Solubility: Lipidated peptides often have poor solubility in common hydrogenation solvents like methanol (MeOH) or ethanol (EtOH).[1][2] This low solubility prevents the peptide from effectively interacting with the solid-supported catalyst, leading to slow or incomplete reactions.[3]

  • Catalyst Poisoning: If your peptide contains sulfur-containing residues such as cysteine or methionine, these can irreversibly bind to the palladium catalyst surface, rendering it inactive.[3][4]

  • Steric Hindrance: The bulky lipid chain can sterically hinder the Cbz group's access to the catalyst's active sites, dramatically slowing the reaction rate.[3]

  • Incompatibility with Other Functional Groups: Standard hydrogenolysis lacks chemoselectivity for other reducible groups. If your peptide contains alkynes, alkenes, or certain heterocycles, these may be unintentionally reduced along with the Cbz group.[5]

Q2: What are the main categories of alternative Cbz deprotection methods?

When catalytic hydrogenolysis is not viable, several orthogonal strategies can be employed.[6][][8] These methods are broadly categorized as:

  • Acidolysis: Utilizes strong acids to cleave the Cbz group. This method is effective but can be harsh and may cleave other acid-labile protecting groups.[4][9]

  • Lewis Acid-Mediated Cleavage: Employs Lewis acids, which can offer milder conditions and improved chemoselectivity compared to strong Brønsted acids.[9][10]

  • Catalytic Transfer Hydrogenation (CTH): A modification of hydrogenolysis that uses a hydrogen donor molecule (e.g., ammonium formate, formic acid) instead of hydrogen gas.[4][11] This can sometimes improve solubility and is often more convenient for lab-scale synthesis.[4]

  • Nucleophilic Cleavage: In specific cases, a strong nucleophile can be used to attack the benzylic carbon of the Cbz group, leading to its removal under non-reductive and non-acidic conditions.[5]

Q3: How do I choose the right alternative method for my peptide?

The optimal method depends on the specific properties of your lipidated peptide, including the presence of other protecting groups and sensitive functionalities. The following decision tree provides a general guide for method selection.

G start Start: Cbz Deprotection of Lipidated Peptide q_hydrogenolysis Is standard hydrogenolysis failing? start->q_hydrogenolysis solubility_issue Primary issue is poor solubility? q_hydrogenolysis->solubility_issue Yes acid_labile_groups Peptide contains other acid-labile groups (e.g., Boc, tBu)? solubility_issue->acid_labile_groups No try_cth Action: Try Catalytic Transfer Hydrogenation (CTH) with a co-solvent. solubility_issue->try_cth Yes sulfur_or_halide Peptide contains sulfur or reducible halides? acid_labile_groups->sulfur_or_halide No try_lewis_acid Action: Use a mild Lewis Acid method (e.g., AlCl₃/HFIP). acid_labile_groups->try_lewis_acid Yes try_strong_acid Action: Use strong acidolysis (e.g., HBr/AcOH) with caution. sulfur_or_halide->try_strong_acid No try_nucleophilic Action: Consider Nucleophilic Cleavage (e.g., with thiols) for highly sensitive substrates. sulfur_or_halide->try_nucleophilic Yes end Proceed to Purification try_cth->end try_lewis_acid->end try_strong_acid->end try_nucleophilic->end

Caption: Decision tree for selecting a Cbz deprotection method.

Troubleshooting Guides

Problem: My deprotection reaction is incomplete or has stalled.

Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

Possible CauseRecommended Troubleshooting StepsScientific Rationale
Poor Solubility of Peptide 1. Change Solvent System: For lipidated peptides, try solvents like dimethylformamide (DMF), or co-solvents such as THF or ethyl acetate mixed with methanol.[3] For highly insoluble peptides, a small amount of DMSO may be required to achieve dissolution first.[12] 2. Increase Temperature: Gently heat the reaction mixture (e.g., 40-50 °C) to improve solubility and reaction kinetics.[3]Lipids drastically increase hydrophobicity, requiring less polar solvents to solubilize the peptide for effective reaction.[2][13] Increased temperature enhances both solubility and the rate of chemical reactions.
Insufficient Reagent/Catalyst 1. Increase Reagent Equivalents: For acidolysis, ensure a sufficient excess of the acid is used. For CTH, increase the equivalents of the hydrogen donor (e.g., ammonium formate).[14] 2. Increase Catalyst Loading: For CTH, increase the weight percentage of the Pd/C catalyst.Stoichiometric reagents can be consumed by side reactions or basic sites on the peptide. Catalytic reactions with large substrates may require higher catalyst loading to achieve a reasonable rate.
Reagent/Catalyst Deactivation 1. Use Fresh Reagents: Ensure your acid (e.g., HBr/AcOH) or Lewis acid is fresh and anhydrous. Moisture can deactivate many reagents.[14] 2. Use Fresh Catalyst: For CTH, always use a fresh batch of high-quality Pd/C catalyst.Strong acids can absorb atmospheric water, reducing their effective concentration. Palladium catalysts can be poisoned by impurities or lose activity over time.
Problem: I am observing significant side product formation or degradation of my peptide.

Symptom: LC-MS or HPLC analysis shows multiple new peaks, indicating degradation or modification of the peptide or lipid chain.

Possible CauseRecommended Troubleshooting StepsScientific Rationale
Cleavage of Other Protecting Groups 1. Use a Milder Method: If you are using strong acidolysis (HBr/AcOH) and observing loss of Boc or tBu groups, switch to a milder Lewis acid method like AlCl₃ in HFIP.[10][15] 2. Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.[3]Orthogonal protecting groups are designed to be stable to specific conditions.[6][] Harsh acidic conditions can prematurely cleave acid-labile groups.[4] Lower temperatures can often disfavor side reactions with higher activation energies.
Alkylation by Benzyl Cation 1. Add a Scavenger: When using acidic methods, add a cation scavenger like triethylsilane (TES) or anisole to the reaction mixture.Acid-mediated cleavage of the Cbz group generates a stable benzyl cation. This electrophile can be trapped by nucleophilic residues on the peptide (like Trp or Tyr), leading to unwanted alkylation. Scavengers provide a sacrificial nucleophile to trap the cation.[3]
Lipid Chain Modification 1. Avoid Harsh Conditions: If the lipid chain contains sensitive functionalities (e.g., double bonds), avoid methods that could affect them (e.g., standard hydrogenation). 2. Confirm Structure: Ensure the observed mass change corresponds to a known side reaction.While aliphatic lipid chains are generally robust, any unsaturation or other functional groups could be susceptible to the reaction conditions. Choosing a chemoselective method is critical.

In-Depth Protocols & Mechanisms

Method 1: Acidolysis with Hydrogen Bromide in Acetic Acid (HBr/AcOH)

This is a powerful and rapid method, but its harshness requires careful consideration of other functional groups in the peptide.

Mechanism: The carbamate oxygen is protonated by the strong acid, weakening the benzylic carbon-oxygen bond. A nucleophile (bromide ion) then attacks the benzylic carbon in an SN2 or SN1-like fashion, cleaving the bond. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine.[16][17]

G cluster_0 Acidolysis Mechanism Cbz-Peptide Cbz-Peptide Protonated Cbz Protonated Cbz Cbz-Peptide->Protonated Cbz H⁺ Amine + Benzyl-Br + CO₂ Amine + Benzyl-Br + CO₂ Protonated Cbz->Amine + Benzyl-Br + CO₂ Br⁻

Caption: Simplified mechanism of acid-mediated Cbz deprotection.

Experimental Protocol:

  • Preparation: Dissolve the lipidated Cbz-peptide in a minimal amount of glacial acetic acid (AcOH). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of 33% HBr in acetic acid (typically 5-10 equivalents) to the stirred peptide solution.

  • Reaction: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by LC-MS or TLC (typically 30-90 minutes).

  • Work-up: Once the reaction is complete, precipitate the peptide product by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

  • Isolation: Centrifuge or filter the precipitate, wash it several times with cold ether to remove residual acid and toluene byproduct, and then dry under vacuum.

Senior Scientist's Note: This method is very effective but not selective. It will cleave Boc, tBu, and Trt groups. Use this only when your peptide is devoid of other acid-labile functionalities.

Method 2: Lewis Acid-Mediated Deprotection (AlCl₃/HFIP)

This recently developed method offers an excellent, mild, and chemoselective alternative that preserves many sensitive functional groups, including aryl halides and benzyl ethers, and is orthogonal to Fmoc and Alloc groups.[10][15][18]

Mechanism: The Lewis acid (AlCl₃) coordinates to the carbamate's carbonyl oxygen. The highly polar, non-nucleophilic solvent, hexafluoroisopropanol (HFIP), enhances the Lewis acidity, facilitating the cleavage of the benzylic C-O bond.[10]

Experimental Protocol:

  • Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the lipidated Cbz-peptide (1.0 equiv) in anhydrous 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[10][18]

  • Reagent Addition: Add anhydrous aluminum chloride (AlCl₃) (3.0 equiv) portion-wise to the solution at room temperature.[10][17] The mixture may become a suspension.

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours. Monitor the reaction progress by LC-MS.[10][18]

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).[10]

  • Quenching and Extraction: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂ (3x).[10][18]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.[10]

  • Purification: Purify the crude residue by column chromatography or preparative HPLC.

Senior Scientist's Note: This method is particularly valuable for complex peptides where other methods fail due to lack of chemoselectivity. Note that it is generally not orthogonal to the Boc group and may cause partial or full cleavage.[10]

Method 3: Catalytic Transfer Hydrogenation (CTH)

CTH avoids the need for hazardous hydrogen gas and can be effective for substrates with moderate solubility issues. Ammonium formate is a common, effective, and inexpensive hydrogen donor.

Mechanism: The palladium catalyst facilitates the transfer of hydrogen atoms from the donor molecule (e.g., formate) to the Cbz group, which then undergoes hydrogenolysis to release the free amine, toluene, and carbon dioxide.[16]

Experimental Protocol:

  • Preparation: Dissolve the lipidated Cbz-peptide in a suitable solvent such as methanol, DMF, or a mixture thereof.

  • Reagent Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide). Then, add ammonium formate (4-10 equivalents) to the mixture.

  • Reaction: Stir the reaction vigorously at room temperature or slightly elevated temperature (e.g., 40 °C). Monitor the reaction by LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up: After completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Evaporate the filtrate to dryness. To remove excess ammonium formate, the residue can be lyophilized or re-dissolved in an organic solvent and washed with saturated NaCl solution.

Senior Scientist's Note: While often better than direct hydrogenation, solubility can still be a challenge. If the reaction is sluggish, consider adding a co-solvent like THF or increasing the temperature.[14]

References

  • Wallace, O. B. (1998). Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 37B(8), 819-821. [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. [Link]

  • Maji, R., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(2), 2548-2554. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Szent-Gyorgyi, C. S., et al. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Szent-Gyorgyi, C. S., et al. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. [Link]

  • Wang, X., et al. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 15(11), 934-938. [Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1381. [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1, (5), 490-491. [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674. [Link]

  • Day, P. W., et al. (2013). Peptide lipidation stabilizes structure to enhance biological function. Journal of Biological Chemistry, 288(42), 30479-30491. [Link]

  • LifeTein. (2024). Should My Peptide Be Lipidated?. LifeTein. [Link]

  • Elamin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(11), 1831-1833.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(23), 3379-3382. [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Scientific Update. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Luxembourg Bio Technologies. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Luxembourg Bio Technologies. [Link]

  • Patel, R. (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Master's Theses. [Link]

  • Wiley-VCH. (2009). 1 Protection Reactions. Wiley-VCH. [Link]

  • Pipan, J., et al. (2025). Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1. Bioconjugate Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Trimethylsilyl Iodide (TMSI). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Enduring Guardian: A Comparative Guide to the Cbz Protecting Group for Long-Chain Amino Acids

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of a protecting group is a critical decision that dictates the success of a synthetic strategy....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of a protecting group is a critical decision that dictates the success of a synthetic strategy. This is particularly true when dealing with long-chain amino acids, which introduce challenges of solubility and aggregation. While modern protecting groups like Fmoc and Boc dominate many applications, the classical Carboxybenzyl (Cbz) protecting group, first introduced by Bergmann and Zervas in 1932, offers distinct advantages in this challenging context.[1][2] This guide provides an in-depth technical comparison of the Cbz group with its common alternatives, supported by experimental insights, to illuminate its strategic value in the synthesis of peptides containing long-chain and lipophilic amino acids.

The Challenge of Lipophilicity: Aggregation in Peptide Synthesis

The synthesis of peptides incorporating long-chain, hydrophobic amino acids is often plagued by poor solvation of the growing peptide chain. This can lead to aggregation, which in turn results in incomplete coupling and deprotection reactions, ultimately lowering the yield and purity of the target peptide. The formation of stable secondary structures, such as beta-sheets, can further exacerbate these issues, making the synthesis of even moderately sized lipophilic peptides a formidable task.

The Cbz Group: A Lipophilic Ally

The Carboxybenzyl (Cbz) group, a benzyloxycarbonyl moiety, protects the N-terminus of an amino acid as a carbamate.[3] This not only effectively masks the nucleophilicity of the amino group but also introduces a significant aromatic, lipophilic character to the protected amino acid.[4] This inherent lipophilicity of the Cbz group can be a strategic advantage when working with long-chain amino acids, especially in solution-phase synthesis.

One of the key advantages of the Cbz group is the increased crystallinity it often imparts to the protected amino acid, which can facilitate purification.[3][5] Furthermore, in the context of solution-phase peptide synthesis, the increased lipophilicity of Cbz-protected intermediates can enhance their solubility in organic solvents, which is a crucial factor for efficient reaction kinetics.

Comparative Analysis: Cbz vs. Boc and Fmoc for Long-Chain Amino Acids

The selection of a protecting group is a nuanced decision based on the overall synthetic strategy. The following table provides a comparative overview of Cbz, Boc, and Fmoc, with a focus on their application to long-chain amino acids.

FeatureCarboxybenzyl (Cbz)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Chemical Nature Benzyloxycarbonyl (Aromatic, Lipophilic)tert-Butoxycarbonyl (Aliphatic, Bulky)9-Fluorenylmethyloxycarbonyl (Aromatic, Bulky)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[6]Strong Acid (e.g., TFA)[6]Base (e.g., Piperidine)[6]
Orthogonality Orthogonal to Boc and Fmoc[2][3]Orthogonal to Cbz and FmocOrthogonal to Cbz and Boc
Solubility of Protected Amino Acid Generally good solubility in organic solvents; can enhance solubility of lipophilic peptides in certain contexts.[4][7]Good solubility in organic solvents.Good solubility in organic solvents.
Impact on Aggregation The lipophilic nature may help to disrupt certain types of aggregation by promoting better solvation in organic media, particularly in solution-phase synthesis.The bulky t-butyl group may sterically hinder aggregation to some extent.The large, planar fluorenyl group can sometimes promote π-stacking and aggregation.
Key Advantage for Long-Chain Amino Acids Its lipophilic character can improve the solubility of the growing peptide chain in organic solvents, potentially leading to higher yields in solution-phase synthesis.[4]Robustness in solid-phase peptide synthesis (SPPS) for hydrophobic sequences.[]Mild deprotection conditions are beneficial for sensitive sequences, but aggregation can be a concern.
Potential Limitations Deprotection by catalytic hydrogenolysis is not compatible with sulfur-containing amino acids (e.g., Cysteine, Methionine) and can be problematic for peptides with other reducible functional groups.[3]Repetitive acid treatment can lead to side reactions and degradation of sensitive residues.The dibenzofulvene byproduct of deprotection can form adducts with the peptide chain.

Experimental evidence suggests that the more lipophilic nature of the Cbz group can translate to tangible benefits. For instance, in the solution-phase synthesis of a dipeptide, the Cbz-protected proline-leucine ethyl ester was obtained in a higher yield (94%) compared to its Boc-protected counterpart (84%).[4] This observation supports the rationale that the Cbz group can enhance the solubility and reactivity of lipophilic peptide fragments in organic media.

Strategic Application of Cbz in Lipopeptide Synthesis

Lipopeptides, which are peptides conjugated to a lipid moiety, are a class of molecules where the Cbz protecting group finds a strategic niche. The synthesis of these amphiphilic molecules often involves solution-phase fragment condensation, where the solubility of the protected peptide fragments is paramount. The Cbz group, by increasing the organic-soluble nature of the peptide backbone, can facilitate these coupling reactions.

The following diagram illustrates a conceptual workflow for the synthesis of a lipopeptide, highlighting the strategic use of the Cbz group in an orthogonal protection scheme.

G cluster_0 Fragment A Synthesis (Lipid-Amino Acid) cluster_1 Fragment B Synthesis (Peptide) cluster_2 Fragment Condensation cluster_3 Final Deprotection A1 Long-Chain Fatty Acid A3 Cbz-Cl, Base A1->A3 A2 Amino Acid (e.g., Lysine) A2->A3 A4 Cbz-Lys(Fatty Acid)-OH A3->A4 Amine Protection & Side-Chain Acylation C3 Coupling (e.g., HATU) A4->C3 B1 Fmoc-AA-Resin B2 SPPS Cycles B1->B2 B3 Fmoc-Peptide-Resin B2->B3 B4 Cleavage from Resin B3->B4 B5 Fmoc-Peptide-OH B4->B5 C1 Fmoc Deprotection (Piperidine) B5->C1 C2 H2N-Peptide-OH C1->C2 C2->C3 C4 Cbz-Lys(Fatty Acid)-Peptide-OH C3->C4 D1 Catalytic Hydrogenolysis (H2, Pd/C) C4->D1 D2 Lipopeptide D1->D2

Conceptual workflow for lipopeptide synthesis using a Cbz/Fmoc orthogonal strategy.

Experimental Protocols

The following are generalized protocols for the protection and deprotection of an amino group with Cbz, with special considerations for long-chain amino acids.

Protocol 1: Cbz-Protection of a Long-Chain Amino Acid

Rationale: This procedure utilizes Schotten-Baumann conditions to introduce the Cbz group. For long-chain amino acids, which may have limited water solubility, a co-solvent system is often necessary to ensure a homogeneous reaction mixture.

Materials:

  • Long-chain amino acid (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl, 1.1 equiv)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolution: In a flask cooled in an ice bath, dissolve the long-chain amino acid in a mixture of 1 M aqueous sodium carbonate and a minimal amount of dioxane or THF to achieve complete dissolution.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected amino acid will precipitate out.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected long-chain amino acid.

Protocol 2: Cbz-Deprotection of a Lipopeptide (Catalytic Hydrogenolysis)

Rationale: This is the most common and mildest method for Cbz group removal. For lipopeptides, the choice of solvent is critical to ensure solubility of the substrate. A mixture of solvents may be required.

Materials:

  • Cbz-protected lipopeptide (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol (MeOH), Ethanol (EtOH), or a mixture with THF or Dichloromethane (DCM)

  • Hydrogen gas (H₂) source

  • Celite

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected lipopeptide in a suitable solvent or solvent mixture. Gentle warming may be necessary to dissolve lipophilic substrates.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected lipopeptide.

Mechanistic Insights: Cbz Protection and Deprotection

The following diagrams illustrate the mechanisms of Cbz protection and deprotection.

G cluster_0 Cbz Protection Mechanism Amino Acid R-NH₂ Intermediate R-NH₂⁺-CO-O-CH₂-Ph + Cl⁻ Amino Acid->Intermediate Nucleophilic Attack Cbz-Cl Ph-CH₂-O-CO-Cl Cbz-Cl->Intermediate Cbz-Amino Acid R-NH-CO-O-CH₂-Ph Intermediate->Cbz-Amino Acid -H⁺ Base Base Base->Intermediate

Mechanism of Cbz protection of an amino group.

G cluster_1 Cbz Deprotection (Hydrogenolysis) Cbz-Amino Acid R-NH-CO-O-CH₂-Ph Adsorbed Complex [Complex on Pd/C surface] Cbz-Amino Acid->Adsorbed Complex Unstable Intermediate R-NH-COOH + Toluene Adsorbed Complex->Unstable Intermediate Hydrogenolysis Deprotected Amino Acid R-NH₂ + CO₂ Unstable Intermediate->Deprotected Amino Acid Decarboxylation Catalyst H₂, Pd/C Catalyst->Adsorbed Complex

Mechanism of Cbz deprotection by catalytic hydrogenolysis.

Conclusion

While Fmoc and Boc strategies are the workhorses of modern peptide synthesis, the Cbz protecting group remains a highly valuable tool, particularly for the synthesis of peptides containing long-chain and lipophilic amino acids. Its inherent lipophilicity can be leveraged to improve the solubility of challenging peptide sequences in organic media, mitigating aggregation and leading to improved reaction outcomes, especially in solution-phase synthesis. A thorough understanding of the unique properties of the Cbz group allows researchers to make more informed decisions in designing robust and efficient synthetic routes for complex lipopeptides and other challenging targets.

References

  • Wu, A., & Yamamoto, H. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. RSC.
  • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. (2025). Benchchem.
  • Tandem deprotection/coupling for peptide synthesis in water at room temperature. (2017). Luxembourg Bio Technologies.
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.
  • Darlak, K., et al. (2017). Design and Solution-Phase Synthesis of Membrane-Targeting Lipopeptides with Selective Antibacterial Activity. PubMed.
  • A Researcher's Guide to Orthogonal Deprotection of Cbz-(Ala)4 Peptides. (2025). Benchchem.
  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. (2025). Benchchem.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (2025). Benchchem.
  • Protecting Amino Acids Supplier. Baishixing Co.,Ltd.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024). Total Synthesis.
  • Method for solution-phase peptide synthesis. (2019).
  • Fields, G. B. (2001). Introduction to Peptide Synthesis. PMC.
  • How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. Proprep.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Introduction to Peptide Synthesis Methods. Bachem.
  • CBZ-Amino Acids. BOC Sciences.
  • Liu, C. F., & Tam, J. P. (2000).
  • Zhang, L., et al. (2025). Sources of Lipopeptides and Their Applications in Food and Human Health: A Review.
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Al-Kassas, R., et al. (2022). Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. PubMed.
  • Auddy, S. S., et al. (2021). Total Synthesis of Lipopeptide Bacilotetrin C: Discovery of Potent Anticancer Congeners Promoting Autophagy. PMC.
  • Al-Kassas, R., et al. (2022). Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. King's College London.

Sources

Comparative

A Comparative Guide to the FTIR Spectral Data of 11-(benzyloxycarbonylamino)undecanoic acid

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is a foundational aspect of their work. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is a foundational aspect of their work. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique that provides valuable insights into the functional groups present in a molecule. This guide offers an in-depth analysis of the expected FTIR spectral data for 11-(benzyloxycarbonylamino)undecanoic acid, a molecule of interest in various research applications, including as a linker in bioconjugation and drug delivery systems. By comparing its spectral features with those of related compounds, this guide provides a framework for the accurate identification and characterization of this molecule.

Understanding the Molecular Structure

11-(benzyloxycarbonylamino)undecanoic acid possesses three key functional groups that will dominate its infrared spectrum: a carboxylic acid , a carbamate (specifically, a benzyloxycarbonyl group), and a long aliphatic chain . The interplay of the vibrational modes of these groups gives rise to a unique spectral fingerprint.

Deciphering the FTIR Spectrum: A Functional Group Analysis

The interpretation of the FTIR spectrum of 11-(benzyloxycarbonylamino)undecanoic acid relies on identifying the characteristic absorption bands for each of its constituent functional groups.

The Carboxylic Acid Signature

The carboxylic acid moiety provides some of the most distinct and easily identifiable peaks in an FTIR spectrum.[1] Its presence is unequivocally confirmed by two main absorption bands:

  • O-H Stretching: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ .[2][3] This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.[2] This band will likely overlap with the C-H stretching vibrations.

  • C=O (Carbonyl) Stretching: A strong, sharp absorption band is anticipated between 1760 and 1690 cm⁻¹ .[2][4] The exact position can be influenced by hydrogen bonding; in a dimeric state, this peak is often centered around 1710 cm⁻¹.[3]

  • C-O Stretching and O-H Bending: Additional bands confirming the carboxylic acid group include a C-O stretching vibration between 1320-1210 cm⁻¹ and O-H bending vibrations in the regions of 1440-1395 cm⁻¹ and 950-910 cm⁻¹ .[2]

The Carbamate (Benzyloxycarbonylamino) Group Vibrations

The benzyloxycarbonyl protecting group introduces several characteristic absorptions:

  • N-H Stretching: A moderate to sharp absorption band is expected around 3400-3300 cm⁻¹ due to the N-H stretching vibration of the secondary amine in the carbamate linkage.[5][6] This peak will appear on the shoulder of the much broader carboxylic acid O-H stretch.

  • C=O (Carbonyl) Stretching: The carbamate group also contains a carbonyl bond, which will give rise to a strong absorption band. For benzyloxycarbonyl derivatives, this peak is typically observed in the range of 1733-1700 cm⁻¹ .[6] This band may overlap with the carboxylic acid carbonyl stretch, potentially appearing as a shoulder or a broadened peak.

  • C-N Stretching: The stretching vibration of the C-N bond in the carbamate is expected to appear in the region of 1384-1307 cm⁻¹ .[6]

The Aliphatic and Aromatic Components
  • C-H Stretching: The long undecyl chain will produce strong, sharp absorption bands in the 2920-2850 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the CH₂ groups. The benzyl group will contribute to weaker aromatic C-H stretching absorptions just above 3000 cm⁻¹ .[7]

  • C-H Bending: The CH₂ scissoring and rocking vibrations of the aliphatic chain will appear around 1465 cm⁻¹ and in the 720 cm⁻¹ region, respectively.

  • C=C Stretching: The aromatic ring of the benzyl group will show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[7]

Comparative Spectral Analysis

To highlight the unique spectral features of 11-(benzyloxycarbonylamino)undecanoic acid, it is useful to compare its expected spectrum with those of simpler, related molecules.

Functional Group/Vibration11-(benzyloxycarbonylamino)undecanoic acid (Expected)Undecanoic Acid (Comparative)Benzyl Carbamate (Comparative)
O-H Stretch (Carboxylic Acid) ~3300-2500 cm⁻¹ (very broad, strong)~3300-2500 cm⁻¹ (very broad, strong)N/A
N-H Stretch (Carbamate) ~3400-3300 cm⁻¹ (moderate, sharp)N/A~3400-3300 cm⁻¹ (moderate, sharp)
C-H Stretch (Aromatic) ~3100-3000 cm⁻¹ (weak)N/A~3100-3000 cm⁻¹ (weak)
C-H Stretch (Aliphatic) ~2920-2850 cm⁻¹ (strong, sharp)~2920-2850 cm⁻¹ (strong, sharp)N/A
C=O Stretch (Carboxylic Acid) ~1710 cm⁻¹ (strong, sharp)~1710 cm⁻¹ (strong, sharp)N/A
C=O Stretch (Carbamate) ~1733-1700 cm⁻¹ (strong)N/A~1733-1700 cm⁻¹ (strong)
N-H Bend (Carbamate) ~1616 cm⁻¹ (moderate)N/A~1616 cm⁻¹ (moderate)
C-N Stretch (Carbamate) ~1384-1307 cm⁻¹ (moderate)N/A~1384-1307 cm⁻¹ (moderate)
C-O Stretch (Carboxylic Acid) ~1320-1210 cm⁻¹ (medium)~1320-1210 cm⁻¹ (medium)N/A

This comparative table illustrates how the spectrum of 11-(benzyloxycarbonylamino)undecanoic acid is a composite of the features of a long-chain carboxylic acid and a carbamate. The simultaneous presence of the very broad O-H stretch, the two distinct C=O stretches (which may appear as a single broadened peak or with a shoulder), and the N-H stretch provides a strong basis for its identification.

Experimental Protocol for FTIR Analysis

The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a solid sample like 11-(benzyloxycarbonylamino)undecanoic acid using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Materials:

  • 11-(benzyloxycarbonylamino)undecanoic acid sample

  • Spatula

  • ATR-FTIR Spectrometer

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Spectrometer Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol.

    • Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the instrument itself.

  • Sample Application:

    • Place a small amount of the solid 11-(benzyloxycarbonylamino)undecanoic acid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).

    • Compare the obtained spectrum with the expected vibrational frequencies detailed in this guide to confirm the identity and purity of the sample.

  • Cleaning:

    • Retract the ATR press and carefully remove the sample from the crystal using a spatula and a lint-free wipe.

    • Clean the crystal surface thoroughly with isopropanol or ethanol to prepare for the next sample.

Workflow for FTIR Analysis

FTIR_Workflow Start Start Prep Prepare Spectrometer (Power On, Diagnostics) Start->Prep Background Acquire Background Spectrum (Clean ATR Crystal) Prep->Background Sample Apply Solid Sample to ATR Crystal Background->Sample Acquire Acquire Sample Spectrum (Apply Pressure) Sample->Acquire Analyze Analyze Spectrum (Peak Identification & Comparison) Acquire->Analyze Clean Clean ATR Crystal Analyze->Clean End End Clean->End

Caption: Workflow for the FTIR analysis of a solid sample using an ATR spectrometer.

Conclusion

The FTIR spectrum of 11-(benzyloxycarbonylamino)undecanoic acid is rich with information, providing a detailed fingerprint of its molecular structure. By systematically analyzing the characteristic absorption bands of the carboxylic acid, carbamate, and alkyl/aryl moieties, researchers can confidently identify this compound. The comparison with simpler, related molecules further refines the spectral interpretation. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data, ensuring the integrity of the characterization process in research and development settings.

References

  • Columbia University. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Link]

  • JoVE. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • The Journal of Chemical Physics. Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. [Link]

  • Characteristic Group Vibrations of Organic Molecules II. [Link]

  • AIP Publishing. Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. [Link]

  • MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]

  • National Center for Biotechnology Information. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. [Link]

  • ACS Publications. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. [Link]

  • National Center for Biotechnology Information. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. [Link]

  • ResearchGate. FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). [Link]

  • ResearchGate. FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... [Link]

  • Columbia University. IR Spectroscopy Tutorial: Amines. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Carbonyl - compounds - IR - spectroscopy. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • ResearchGate. Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... [Link]

  • PubChem. 11-{[(Decyloxy)carbonyl]amino}undecanoic acid. [Link]

  • ResearchGate. Figure 3. Transmission FTIR spectra of functionalized Si(111) surfaces... [Link]

  • Science of Synthesis. 2 Protection of Functional Groups. [Link]

  • National Center for Biotechnology Information. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • precisionFDA. 11-AMINOUNDECANOIC ACID. [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

  • Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]

Sources

Validation

Evaluating Aliphatic Linker Length in Bioconjugation: Cbz-11-Aminoundecanoic Acid vs. Cbz-6-Aminohexanoic Acid

In the design of PROTACs, antibody-drug conjugates (ADCs), and targeted nanotherapeutics, the selection of the spacer module is as critical as the payload itself. Aliphatic linkers, specifically ω -amino acids, offer a c...

Author: BenchChem Technical Support Team. Date: March 2026

In the design of PROTACs, antibody-drug conjugates (ADCs), and targeted nanotherapeutics, the selection of the spacer module is as critical as the payload itself. Aliphatic linkers, specifically ω -amino acids, offer a chemically stable, non-immunogenic backbone. Among these, 6-aminohexanoic acid (6-AHA or Ahx) and 11-aminoundecanoic acid (11-AUA) represent two distinct structural paradigms. When protected at the N-terminus with a carboxybenzyl (Cbz) group, these molecules serve as versatile building blocks.

This guide provides an objective, data-driven comparison of Cbz-6-AHA and Cbz-11-AUA, exploring how a five-carbon difference dictates biophysical behavior, reaction kinetics, and ultimate biological efficacy.

Physicochemical Profiling & Structural Causality

The addition of five methylene ( −CH2​− ) units exponentially alters the biophysical properties of the linker. Table 1 summarizes the core differences that dictate their application.

Table 1: Physicochemical Comparison of Cbz-Protected Aliphatic Linkers

PropertyCbz-6-aminohexanoic acid (Cbz-Ahx)Cbz-11-aminoundecanoic acid (Cbz-AUA)
Carbon Chain Length 6 carbons11 carbons
Extended Spacer Distance ~7–8 Å~14–15 Å
Lipophilicity (LogP contribution) ModerateHigh
Aqueous Solubility HighLow
Steric Relief Sufficient for most small moleculesMaximum spatial separation
Self-Assembly Propensity Low (remains solvated)High (drives micelle formation)
Primary Applications PROTACs, ADCs, Fluorescent ProbesNanoparticles, Dual-action conjugates
Mechanistic Impacts on Conjugate Performance
2.1 Steric Relief vs. Hydrophobic Collapse

The primary function of a linker is to provide spatial separation between two conjugated moieties, preventing steric clashes that could abrogate target binding. Cbz-6-AHA provides an ~8 Å spacer, which is generally sufficient to relieve steric hindrance in small-molecule conjugates and peptide synthesis, acting as a flexible structural element [[1]](). Conversely, Cbz-11-AUA extends this distance to ~15 Å, keeping a suitable distance between larger functional scaffolds . However, this extended length introduces significant hydrophobicity. In aqueous physiological environments, the 11-carbon chain is highly susceptible to "hydrophobic collapse"—folding onto itself or non-specifically binding to serum proteins—which can sequester the payload and reduce its effective concentration.

2.2 Target Affinity and Cellular Uptake in Small Molecules

Experimental data from fluorescent probe synthesis highlights the superiority of shorter aliphatic chains in maintaining small-molecule efficacy. In a study evaluating NBD-triterpene conjugates, linkers of varying lengths (6-AHA, 8-aminooctanoic acid, and 11-AUA) were compared 2. The conjugates utilizing the 6-AHA linker demonstrated the most potent cytotoxicity and optimal cellular uptake, achieving IC50​ values between 2.4 and 19.5 μM 2. As the carbon chain lengthened to 11-AUA, the increased lipophilicity hindered membrane permeability and reduced target engagement, confirming that 6-AHA offers the optimal balance for intracellular targeting.

2.3 Driving Self-Assembly in Nanomedicine

While excessive hydrophobicity is detrimental to small molecules, it is a highly desirable trait for designing self-assembling drug delivery systems. Cbz-11-AUA excels in this domain. In the development of bone-targeted doxorubicin conjugate micelles, 11-AUA moieties were intentionally incorporated to manipulate the hydrophobic/hydrophilic ratio of the unimers 3. The long 11-carbon aliphatic chains tightly pack via van der Waals forces, driving the thermodynamic self-assembly of stable micellar cores 3. Here, the 11-AUA linker acts not just as a spacer, but as the primary structural engine for nanoparticle formation.

Linker Selection Logic

LinkerSelection Start Determine Primary Goal Solubility Aqueous Solubility & Cell Penetration Start->Solubility Small Molecule/PROTAC Assembly Nanoparticle/Micelle Self-Assembly Start->Assembly Drug Delivery System Cbz6 Select Cbz-6-aminohexanoic acid (Optimal balance, ~8 Å) Solubility->Cbz6 Cbz11 Select Cbz-11-aminoundecanoic acid (High hydrophobicity, ~15 Å) Assembly->Cbz11

Decision matrix for selecting aliphatic linker length based on bioconjugation application.

Validated Experimental Methodologies

To ensure reproducibility, the following protocol outlines a self-validating system for the amide coupling of Cbz-protected linkers to an amine-bearing payload, followed by orthogonal Cbz deprotection.

Workflow Prep 1. Pre-Activation (HATU/DIPEA) Couple 2. Amide Coupling (Amine Payload) Prep->Couple Validate1 3. LC-MS Validation Couple->Validate1 Cleave 4. Cbz Deprotection (H2/Pd-C or HBr) Validate1->Cleave Purify 5. RP-HPLC Purification Cleave->Purify

Step-by-step solution-phase bioconjugation workflow for Cbz-protected linkers.

Protocol: Linker Conjugation and Deprotection

Phase 1: Pre-Activation of the Carboxylic Acid Causality: Pre-activating the linker before introducing the payload ensures complete conversion to the reactive OAt ester. This prevents unreacted carboxylic acids from competing with the payload or causing side reactions.

  • Dissolve the chosen linker (Cbz-6-AHA or Cbz-11-AUA, 1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Stir at room temperature for 10 minutes. The solution will turn pale yellow, indicating active ester formation.

Phase 2: Amide Coupling

  • Add the amine-functionalized payload (1.0 eq) directly to the activated linker solution.

  • Stir at room temperature for 2–4 hours.

  • Self-Validating Step: Monitor the reaction via LC-MS. The reaction is complete when the mass of the starting amine is fully consumed, and the chromatogram shows the emergence of the [M+H]+ peak corresponding to the Cbz-conjugate.

Phase 3: Orthogonal Cbz Deprotection Causality: The Cbz group is uniquely suited for bioconjugation because it can be removed under conditions that do not affect acid-labile groups (like Boc) or base-labile groups (like Fmoc). The choice of deprotection method depends entirely on the payload's structural stability.

  • Method A (Reductive Cleavage): If the payload contains no reducible functional groups, add 10% Pd/C (0.1 eq) to the conjugate dissolved in methanol. Stir under an H2​ atmosphere (1 atm) for 2 hours.

  • Method B (Acidic Cleavage): If the payload contains alkenes or alkynes that would be destroyed by hydrogenation, dissolve the conjugate in 33% HBr in acetic acid. Stir for 1 hour at room temperature.

  • Self-Validating Step: Filter the catalyst (if Method A was used) and analyze the crude mixture via LC-MS. Successful deprotection is confirmed by a mass shift of exactly -134 Da (loss of the Cbz group).

Phase 4: Purification

  • Concentrate the crude mixture under reduced pressure.

  • Purify via preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to yield the free-amine conjugate, ready for downstream application.

Conclusion

The choice between Cbz-6-aminohexanoic acid and Cbz-11-aminoundecanoic acid is not merely a matter of distance, but of thermodynamic behavior in aqueous environments. For soluble small-molecule conjugates, PROTACs, and targeted probes, the 6-carbon linker provides the optimal balance of steric relief and cellular permeability. Conversely, when the architectural goal is to drive the self-assembly of robust nanocarriers or micelles, the extreme hydrophobicity of the 11-carbon linker becomes an indispensable asset.

References
  • Source: nih.
  • Source: rsc.
  • Source: nih.
  • Source: nih.

Sources

Comparative

A Comparative Guide to the Orthogonality of Cbz Protection in Fmoc-Based Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Orthogonality in Peptide Synthesis In the precise world of solid-phase peptide synthesis (SPPS), the success of assembling c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Orthogonality in Peptide Synthesis

In the precise world of solid-phase peptide synthesis (SPPS), the success of assembling complex or modified peptides hinges on a foundational principle: orthogonality . An orthogonal protecting group strategy involves the use of multiple, distinct classes of protecting groups within the same synthesis.[1] The defining characteristic is that each class can be removed under specific chemical conditions that leave the others completely intact.[1] The most prevalent strategy in modern peptide chemistry is the Fmoc/tBu approach. This method relies on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (e.g., Boc, tBu, Trt) for the "permanent" protection of amino acid side chains.[1][]

This elegant division of labor allows for the iterative deprotection of the Nα-terminus for chain elongation using a base like piperidine, without prematurely cleaving the side-chain protectors.[3] The final step involves a strong acid, typically Trifluoroacetic Acid (TFA), to simultaneously remove all side-chain groups and cleave the completed peptide from its solid support.[4][5]

However, the synthesis of branched, cyclic, or specifically modified peptides requires a third dimension of orthogonality. A protecting group is needed that is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage. This allows for selective on-resin modification of a specific functional group, most commonly the ε-amino group of lysine. Two prominent candidates for this role are the Allyloxycarbonyl (Alloc) and the Carboxybenzyl (Cbz) groups. This guide provides a technical comparison of the Cbz group's orthogonality in Fmoc-SPPS, its performance relative to the well-established Alloc group, and the experimental framework for its validation.

The Cbz Group: A Classic Protector in a Modern Strategy

The Carboxybenzyl (Cbz, or Z) group is one of the oldest and most storied amine protecting groups in peptide chemistry.[6][] While traditionally favored in solution-phase synthesis, its unique deprotection requirements give it potential as an orthogonal partner in Fmoc-SPPS.

Deprotection Chemistry: The Foundation of Orthogonality

The orthogonality of any protecting group is defined by its deprotection chemistry. The table below outlines the distinct conditions required to remove the key protecting groups in this context.

Protecting GroupAbbreviationChemical ClassCleavage ConditionMechanism
Fluorenylmethyloxycarbonyl FmocBase-Labile20-50% Piperidine in DMFβ-elimination
tert-Butoxycarbonyl Boc / tBuAcid-LabileTrifluoroacetic Acid (TFA)Acidolysis (SN1)
Carboxybenzyl Cbz / ZHydrogenolysis-LabileH₂ gas, Palladium on Carbon (Pd/C)Catalytic Hydrogenolysis
Allyloxycarbonyl AllocPd(0)-LabilePd(PPh₃)₄, Scavenger (e.g., PhSiH₃)π-Allyl Complex Formation

As the data illustrates, the deprotection pathways for Fmoc, tBu/Boc, and Cbz/Alloc are mechanistically distinct. The Cbz group's reliance on catalytic hydrogenolysis for removal makes it, in principle, perfectly orthogonal to the Fmoc/tBu strategy.[8] It is stable to the piperidine used for Fmoc removal and generally stable to the final TFA cleavage cocktail used to deprotect side chains and release the peptide from the resin.[6]

Logical Workflow for Orthogonal Deprotection

The following diagram illustrates the decision-making process and distinct chemical pathways involved in a synthesis employing Fmoc, Boc/tBu, and a third orthogonal group like Cbz or Alloc for selective side-chain modification.

G start Peptide-Resin with Fmoc, Boc/tBu, Cbz/Alloc Protection deprotect_fmoc Iterative Fmoc Deprotection (20% Piperidine/DMF) start->deprotect_fmoc couple Amino Acid Coupling deprotect_fmoc->couple Free Nα-amine selective_deprotect Selective Side-Chain Deprotection deprotect_fmoc->selective_deprotect After final coupling couple->deprotect_fmoc Repeat for sequence cbz_deprotect Cbz Removal (H₂ / Pd-C) selective_deprotect->cbz_deprotect If Cbz is used alloc_deprotect Alloc Removal (Pd(PPh₃)₄ / Scavenger) selective_deprotect->alloc_deprotect If Alloc is used final_cleavage Final Cleavage & Global Deprotection (TFA Cocktail) selective_deprotect->final_cleavage No selective deprotection needed modification On-Resin Side-Chain Modification (e.g., Cyclization, Labeling) cbz_deprotect->modification Free ε-amine alloc_deprotect->modification Free ε-amine modification->final_cleavage final_peptide Purified Peptide final_cleavage->final_peptide

Caption: Orthogonal SPPS workflow using Fmoc, acid-labile, and a third protecting group.

Performance Comparison: Cbz vs. Alloc

While both Cbz and Alloc offer theoretical orthogonality, their practical performance can differ. The choice between them involves trade-offs in reaction conditions, potential side reactions, and compatibility with certain amino acids.

FeatureCbz (Carboxybenzyl)Alloc (Allyloxycarbonyl)
Orthogonality to Fmoc/tBu Excellent. Stable to both standard basic (piperidine) and acidic (TFA) conditions used in Fmoc-SPPS.[6][8]Excellent. Stable to both piperidine and TFA.[][9]
Deprotection Conditions Catalytic Hydrogenolysis (H₂/Pd-C). Requires specialized equipment (hydrogenator) and is not compatible with automation.Pd(0) catalysis (e.g., Pd(PPh₃)₄) with a scavenger (e.g., phenylsilane) in an inert solvent like DCM or DMF.[9][10]
Mildness of Cleavage Very mild and clean for many substrates. The catalyst is easily filtered away.Very mild, near-neutral pH conditions. Suitable for sensitive and complex molecules.[10]
Compatibility Issues Poisoning of Catalyst: Sulfur-containing residues (Met, Cys) can poison the Palladium catalyst, inhibiting or preventing deprotection.Catalyst Removal: Residual palladium can be difficult to remove from the final peptide, requiring special washes or scavengers.[9] Catalyst Sensitivity: The Pd(0) catalyst is air-sensitive.[11]
Automation Friendliness Low. Hydrogen gas is not amenable to standard automated peptide synthesizers. Deprotection must be performed manually.High. The reagents are solutions that can be handled by automated synthesizers, though an inert atmosphere is preferred.[11]
Cost & Availability Cbz-protected amino acids are widely available and generally cost-effective.Alloc-protected amino acids are also common, though sometimes more expensive. The palladium catalyst is a significant cost factor.

Expert Analysis:

  • The Cbz group is a robust and reliable choice for manual syntheses where a third orthogonal group is needed. Its primary drawback is the incompatibility of catalytic hydrogenolysis with sulfur-containing residues and the manual nature of the deprotection step. For sequences lacking Met or Cys, it offers a clean and cost-effective method for selective deprotection.

  • The Alloc group is the more modern and versatile choice, particularly for automated or complex syntheses.[] Its removal under mild, neutral conditions using soluble reagents makes it highly attractive.[9] However, researchers must be vigilant about potential palladium contamination in the final product and the air-sensitive nature of the catalyst.

While direct, quantitative, side-by-side comparisons in the literature are scarce, the choice often comes down to the specific peptide sequence and available laboratory infrastructure. The comparative data on crude purity for different lysine protecting groups shows that the choice can significantly impact outcomes, with Alloc sometimes resulting in lower purity than Boc for complex sequences, highlighting the need for case-by-case optimization.[12]

Experimental Validation Protocol: Testing Cbz Orthogonality

To rigorously validate the stability of the Cbz group under standard Fmoc-SPPS conditions, the following experimental protocol can be employed. This self-validating system allows researchers to generate their own quantitative data.

Objective: To quantify the stability of a Cbz-protected lysine residue during repeated exposure to 20% piperidine in DMF.

Experimental Design: A model tripeptide (e.g., Ac-Ala-Lys(Cbz)-Ala-Resin) will be synthesized. The resin-bound peptide will then be subjected to an extended number of mock Fmoc deprotection cycles. Aliquots of the peptide will be cleaved from the resin at set intervals, and the extent of Cbz group loss will be quantified by HPLC and LC-MS.

Workflow Diagram for Cbz Stability Test

G cluster_synthesis Peptide Synthesis cluster_treatment Stability Treatment cluster_analysis Analysis resin Start: Rink Amide Resin load_ala 1. Couple Fmoc-Ala-OH resin->load_ala deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) load_ala->deprotect1 couple_lys 3. Couple Fmoc-Lys(Cbz)-OH deprotect1->couple_lys deprotect2 4. Fmoc Deprotection couple_lys->deprotect2 couple_ala2 5. Couple Fmoc-Ala-OH deprotect2->couple_ala2 deprotect3 6. Final Fmoc Deprotection couple_ala2->deprotect3 cap 7. N-terminal Acetylation (Acetic Anhydride/DIEA) deprotect3->cap start_treatment Start: Ac-Ala-Lys(Cbz)-Ala-Resin cap->start_treatment cycle_n Expose to 20% Piperidine/DMF (2 x 10 min) for N cycles start_treatment->cycle_n aliquot Take Resin Aliquot cycle_n->aliquot After N=0, 5, 10, 20 cycles cleave Cleave Aliquot (TFA/TIS/H₂O) aliquot->cleave analyze Analyze by HPLC & LC-MS cleave->analyze quantify Quantify Ratio of [M] to [M-134] analyze->quantify

Caption: Experimental workflow for quantifying Cbz group stability in Fmoc-SPPS.

Step-by-Step Methodology

1. Materials & Reagents:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Ala-OH, Fmoc-Lys(Cbz)-OH

  • Coupling Reagents: HBTU, DIEA

  • Deprotection Reagent: 20% (v/v) piperidine in high-purity DMF

  • Capping Reagent: Acetic Anhydride, DIEA in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • HPLC-grade acetonitrile and water with 0.1% TFA

2. Synthesis of Model Peptide (Ac-Ala-Lys(Cbz)-Ala-Resin):

  • Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • First Coupling (Ala): Perform standard Fmoc deprotection (2 x 10 min with 20% piperidine/DMF). Couple Fmoc-Ala-OH (4 eq) using HBTU (3.9 eq) and DIEA (8 eq) in DMF for 1 hour. Confirm completion with a negative Kaiser test.

  • Second Coupling (Lys(Cbz)): Repeat the Fmoc deprotection. Couple Fmoc-Lys(Cbz)-OH using the same protocol.

  • Third Coupling (Ala): Repeat the Fmoc deprotection. Couple Fmoc-Ala-OH using the same protocol.

  • Final Deprotection: Perform a final Fmoc deprotection.

  • N-terminal Acetylation: Treat the resin with a solution of 10% acetic anhydride and 5% DIEA in DMF for 30 minutes to cap the N-terminus.

  • Wash the resin thoroughly with DMF, then DCM, and dry under vacuum.

3. Stability Test Procedure:

  • Divide the ~0.1 mmol of dried peptide-resin into four equal portions (~0.025 mmol each). Set one portion aside as the N=0 control.

  • Combine the remaining three portions and treat with 20% piperidine/DMF for 10 minutes. Drain. Add fresh reagent and treat for another 10 minutes. This constitutes one cycle .

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Repeat this deprotection/wash cycle four more times for a total of 5 cycles . Remove one portion of the resin (N=5 ).

  • Repeat the process for another 5 cycles (total 10 cycles ) and remove a portion (N=10 ).

  • Repeat for a final 10 cycles (total 20 cycles ) to obtain the final portion (N=20 ).

  • Dry all four resin portions under vacuum.

4. Analysis:

  • Treat a small, known mass (e.g., 5 mg) of each resin aliquot (N=0, 5, 10, 20) with the cleavage cocktail for 2 hours at room temperature.

  • Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and dry the crude peptide pellets.

  • Dissolve each peptide in a standard solvent (e.g., 50% Acetonitrile/H₂O) to a known concentration.

  • Analyze each sample by LC-MS.

    • Identify the mass corresponding to the intact, Cbz-protected peptide (Ac-Ala-Lys(Cbz)-Ala-NH₂).

    • Search for the mass corresponding to the peptide that has lost the Cbz group (Ac-Ala-Lys-Ala-NH₂), which will have a mass difference of -134.14 Da.

  • Analyze each sample by analytical HPLC with UV detection at 214 nm.

    • Integrate the peak area for the intact peptide and the deprotected peptide.

    • Calculate the percentage of Cbz group remaining at each time point: % Cbz Remaining = [Area(Cbz-peptide) / (Area(Cbz-peptide) + Area(deprotected-peptide))] x 100

Expected Outcome: The results should demonstrate high stability of the Cbz group, with minimal (<1-2%) loss even after 20 cycles. This quantitative data would provide strong evidence for its effective orthogonality in the Fmoc-SPPS workflow.

Conclusion and Recommendations

The Carboxybenzyl (Cbz) group is a demonstrably orthogonal protecting group for Fmoc-based solid-phase peptide synthesis. Its stability to both basic piperidine and acidic TFA treatments makes it a valuable tool for the synthesis of complex peptides requiring selective side-chain modification.

  • For manual synthesis of peptides lacking sulfur-containing residues, the Cbz group is a highly reliable and cost-effective option.

  • For automated synthesis or for peptides containing Methionine or Cysteine, the Alloc group is the preferred orthogonal choice, provided that appropriate measures are taken to handle the air-sensitive catalyst and to remove potential palladium contaminants from the final product.

Ultimately, the choice of an orthogonal protecting group strategy is dictated by the specific requirements of the target peptide, including its sequence, desired modifications, and the scale of the synthesis. Researchers are encouraged to perform validation experiments, such as the one detailed in this guide, to confirm the stability and performance of their chosen protecting group within the context of their specific synthetic challenge.

Sources

Validation

chemical shift assignments for Cbz-protected fatty amino acids

High-Resolution NMR Strategies for Cbz-Protected Fatty Amino Acids: A Comparative Guide to Solvent Systems and Pulse Sequences Introduction The synthesis and characterization of lipidic or "fatty" amino acids (e.g., 2-am...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution NMR Strategies for Cbz-Protected Fatty Amino Acids: A Comparative Guide to Solvent Systems and Pulse Sequences

Introduction

The synthesis and characterization of lipidic or "fatty" amino acids (e.g., 2-aminooctadecanoic acid) are critical in the development of lipopeptide therapeutics, permeability enhancers, and novel drug delivery systems. To prevent unwanted side reactions during peptide coupling, the α -amine is frequently protected with a carboxybenzyl (Cbz) group. However, confirming the structural integrity and purity of Cbz-protected fatty amino acids via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge. The massive spectral overlap of the long aliphatic chain ( δ 1.2–1.4 ppm) and the dynamic conformational behavior of the carbamate linkage require highly optimized NMR conditions.

This guide objectively compares the performance of different NMR solvent systems and pulse sequences for the unambiguous chemical shift assignment of Cbz-protected fatty amino acids, providing a self-validating experimental framework for drug development professionals.

Comparative Analysis 1: Solvent Systems (CDCl3 vs. DMSO-d6)

The choice of deuterated solvent fundamentally alters the resolution and chemical shift of the Cbz-protected amine. Fatty amino acids possess a highly non-polar aliphatic tail and a polar headgroup (the Cbz-carbamate and the carboxylic acid).

  • Chloroform-d (CDCl3): While CDCl3 is the standard solvent for organic synthesis, it is suboptimal for Cbz-fatty amino acids. In non-polar solvents, the amphiphilic nature of these molecules leads to the formation of inverted micelles or aggregates. This aggregation causes severe quadrupolar relaxation and line broadening of the amide (NH) and α -CH protons. Furthermore, the NH proton in CDCl3 typically resonates around δ 5.0–5.2 ppm, which directly overlaps with the1[1], making integration and coupling analysis nearly impossible.

  • Dimethyl Sulfoxide-d6 (DMSO-d6): 2[2]. As a strong hydrogen-bond acceptor, DMSO disrupts intermolecular hydrogen bonding between the lipidic amino acids, 3[3]. Crucially, DMSO-d6 shifts the amide NH proton4[4]. This shift completely resolves the NH signal from the benzylic CH2 protons ( δ ~5.0 ppm in DMSO), allowing for accurate integration and the observation of the critical 3JNH−αCH​ coupling constant.

Comparative Analysis 2: 1D vs. 2D NMR Pulse Sequences

Relying solely on 1D 1 H and 13 C NMR is insufficient for the full assignment of Cbz-fatty amino acids due to the "greasy" aliphatic tail.

  • 1D NMR: 1D proton spectra will easily identify the Cbz aromatic protons (multiplet, δ 7.30–7.45 ppm) and the terminal methyl group (triplet, δ 0.85 ppm). However, the internal methylene protons ( γ to ω−1 ) collapse into a massive, unresolvable multiplet at δ 1.2–1.3 ppm. In 13 C NMR, the1[1], but the aliphatic carbons suffer from severe signal overlap.

  • 2D NMR (COSY, HSQC, HMBC): A 2D approach is mandatory for a self-validating assignment.

    • COSY (Correlation Spectroscopy): Traces the continuous spin system from the resolved NH proton ( δ 7.5 ppm) to the α -CH ( δ 3.9–4.2 ppm), and subsequently to the β -CH2 ( δ 1.5–1.7 ppm).

    • HSQC (Heteronuclear Single Quantum Coherence): Resolves the overlapping aliphatic protons by spreading them across the 13 C dimension, allowing differentiation of the β , γ , and terminal CH2 groups based on their carbon shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validator. It confirms the attachment of the Cbz group by showing a 3JCH​ correlation from the benzylic CH2 protons ( δ ~5.0 ppm) to the carbamate carbonyl ( δ ~156 ppm), and from the α -CH to the same carbonyl.

Quantitative Data: Chemical Shift Comparison

The following table summarizes the expected chemical shifts for a model Cbz-protected fatty amino acid (e.g., Cbz-2-aminooctadecanoic acid) in both solvent systems, highlighting the diagnostic resolution achieved in DMSO-d6.

Structural MoietyNucleusExpected Shift in CDCl3 (ppm)Expected Shift in DMSO-d6 (ppm)Resolution / Multiplicity
Cbz Aromatic Ring 1 H7.30 – 7.457.25 – 7.40Multiplet (5H)
Amide (NH) 1 H~5.0 – 5.2 (Overlaps)~7.50Broad in CDCl3 / Sharp Doublet in DMSO
Cbz Benzylic CH2 1 H~5.18~5.00 – 5.10Singlet or AB Quartet (2H)
α -CH 1 H4.20 – 4.503.90 – 4.20Multiplet (1H)
β -CH2 1 H1.60 – 1.801.50 – 1.70Multiplet (2H)
Aliphatic Chain 1 H1.20 – 1.351.20 – 1.30Massive Multiplet
Terminal ω -CH3 1 H0.85 – 0.900.85Triplet (3H)
Cbz Carbonyl (C=O) 13 C~155.5~156.0Singlet (Quaternary)
Benzylic Carbon 13 C~67.6~65.5Singlet (CH2)

Experimental Protocol: High-Resolution 2D NMR Workflow

To achieve the resolution described above, follow this standardized methodology:

Step 1: Sample Preparation

  • Weigh 15–20 mg of the purified Cbz-protected fatty amino acid.

  • Dissolve completely in 0.6 mL of high-purity DMSO-d6 (99.9% D). Gentle sonication for 30–60 seconds may be required to fully solvate the hydrophobic lipidic tail.

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz NMR spectrometer.

  • Lock on the DMSO-d6 signal and perform rigorous shimming (Z1-Z5) to ensure the benzylic CH2 signal is as sharp as possible, minimizing base-broadening.

Step 3: Acquisition Parameters

  • 1 H NMR: Acquire 16–32 scans with a relaxation delay (d1) of 2 seconds.

  • 13 C NMR: Due to the low relative concentration of the single carbonyl carbon compared to the mass of the aliphatic chain, acquire at least 1024 scans with a d1 of 2 seconds.

  • 2D NMR (COSY/HSQC/HMBC): Acquire standard gradient-selected 2D experiments. For HMBC, optimize the long-range coupling delay for nJCH​ = 8 Hz to capture the critical Cbz-carbonyl correlations.

Step 4: Data Processing

  • Reference the spectra to the residual DMSO-d6 solvent peak ( 1 H: 2.50 ppm, 13 C: 39.52 ppm).

  • Apply a squared sine-bell apodization function in both dimensions for 2D processing to enhance the resolution of the overlapping aliphatic cross-peaks.

Workflow Diagram: NMR Assignment Logic

G Start Cbz-Fatty Amino Acid Sample Solvent Select Solvent System Start->Solvent CDCl3 CDCl3 (Prone to Aggregation & Overlap) Solvent->CDCl3 Routine Check DMSOd6 DMSO-d6 (Resolves NH from Benzylic CH2) Solvent->DMSOd6 Optimal for Full Assignment OneD 1H & 13C NMR Acquisition CDCl3->OneD Broad NH ~5.1 ppm DMSOd6->OneD TwoD 2D NMR (COSY, HSQC, HMBC) DMSOd6->TwoD Sharp NH ~7.5 ppm AssignCbz Assign Cbz Group (HMBC: Benzylic CH2 -> C=O at 156 ppm) OneD->AssignCbz TwoD->AssignCbz AssignChain Trace Aliphatic Chain (COSY: NH -> α-CH -> β-CH2) TwoD->AssignChain Validate Unambiguous Structural Validation AssignCbz->Validate AssignChain->Validate

Logical workflow for the high-resolution NMR assignment of Cbz-protected fatty amino acids.

References

  • BenchChem. "A Comparative Guide to the Analytical Characterization of Cbz-Ala-Ala-Ala-Ala." BenchChem.
  • ResearchGate. "Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure." ResearchGate.
  • ACS Publications. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." The Journal of Organic Chemistry.
  • BenchChem. "4-(1-Cbz-4-piperidyl)butanenitrile." BenchChem.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Cbz-11-aminoundecanoic acid

Title: Operational Protocol and PPE Guide for Handling N-Cbz-11-aminoundecanoic Acid As a Senior Application Scientist, I frequently audit laboratory workflows involving protected amino acids. A common oversight in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Operational Protocol and PPE Guide for Handling N-Cbz-11-aminoundecanoic Acid

As a Senior Application Scientist, I frequently audit laboratory workflows involving protected amino acids. A common oversight in drug development and polymer chemistry labs is treating all amino acid derivatives as benign. While N-Cbz-11-aminoundecanoic acid (a crucial intermediate in peptide synthesis) lacks acute systemic toxicity, its physical properties demand strict operational respect.

This guide provides a self-validating, step-by-step framework for Personal Protective Equipment (PPE) selection, operational handling, and disposal, ensuring both scientific integrity and laboratory safety.

Causality in Hazard Mitigation

Understanding why we implement specific safety measures is more important than blindly following a safety data sheet.

  • Dermal Contact & Lipophilicity: The carboxybenzyl (Cbz) protecting group increases the molecule's lipophilicity compared to its zwitterionic parent compound, 11-aminoundecanoic acid. This enhanced lipophilicity can facilitate easier dermal absorption and prolonged localized irritation, necessitating specific glove materials.

  • Combustible Dust Hazard: Like many dry organic powders, dispersion in the air at high concentrations can create an explosible dust-air mixture [1]. This physical hazard dictates the use of anti-static tools and strictly prohibits dry sweeping during spill cleanup.

  • Respiratory Irritation: Milling, transferring, or weighing the powder generates micro-particulates. While inhalation does not cause chemical pneumonitis, the mechanical irritation to mucous membranes requires respiratory safeguards [2].

Quantitative PPE Specifications

To standardize safety across your facility, all personnel must adhere to the following quantitative PPE specifications before handling the reagent.

PPE CategorySpecification / StandardQuantitative Threshold / RequirementJustification
Hand Protection Nitrile Rubber Gloves (EN 374)Minimum thickness: 0.11 mm; Breakthrough time: >480 minPrevents dermal absorption of lipophilic Cbz-derivatives. Latex is insufficient.
Eye Protection Safety Goggles (ANSI Z87.1 / EN 166)Snug fit, side shields mandatoryProtects against micro-particulate airborne dust [1].
Respiratory Particulate Respirator (NIOSH/MSHA)N95 or FFP2 (≥95% filtration efficiency)Required if handling outside a fume hood or during spill responses.
Body Protection Laboratory Coat100% Cotton or Flame-Resistant (FR)Mitigates static buildup; protects against combustible dust ignition.

Operational Workflow and Logical Relationships

To ensure a fail-safe environment, the handling of N-Cbz-11-aminoundecanoic acid must follow a strict, unidirectional workflow.

G Storage 1. Storage & Retrieval (Cool, Dry, Sealed) PPE 2. PPE Donning (Nitrile, Goggles, N95) Storage->PPE Hood 3. Environmental Control (Chemical Fume Hood) PPE->Hood Action 4. Operational Handling (Anti-static Spatulas) Hood->Action Waste 5. Waste Segregation (Solid Organic Waste) Action->Waste Disposal 6. EPA/RCRA Disposal (Licensed Incineration) Waste->Disposal

Workflow for handling, PPE donning, and disposal of N-Cbz-11-aminoundecanoic acid.

Step-by-Step Methodologies

Protocol A: Safe Weighing and Transfer Self-Validation Check: Ensure the fume hood sash is positioned at the marked operational height to maintain a face velocity of 80-100 feet per minute (fpm).

  • Preparation: Don all required PPE (see Table above). Ensure the chemical fume hood is clear of unnecessary clutter to prevent airflow turbulence.

  • Static Mitigation: Ground the analytical balance. Use only anti-static, grounded spatulas (e.g., PTFE-coated or grounded stainless steel) to prevent static discharge, which is a critical ignition source for combustible dusts.

  • Transfer: Open the reagent bottle slowly inside the fume hood. Transfer the required mass of N-Cbz-11-aminoundecanoic acid to a pre-weighed, anti-static weigh boat.

  • Sealing: Immediately seal the primary container. Wipe the exterior of the container with a damp Kimwipe before returning it to the desiccator or storage cabinet (recommended 2-8°C to preserve the Cbz group integrity) [3].

Protocol B: Spill Response and Decontamination Self-Validation Check: Never use a standard vacuum or dry broom, which will aerosolize the powder and create an explosive dust cloud.

  • Isolation: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity and don an N95 respirator.

  • Containment: Gently cover the spilled powder with damp paper towels to suppress dust aerosolization. Water is acceptable as the compound is stable and non-reactive with aqueous media.

  • Collection: Carefully scoop the damp matrix using a non-sparking tool and place it into a designated, clearly labeled solid chemical waste container.

  • Surface Decontamination: Wash the spill area with a mild detergent solution, followed by a 70% isopropanol wipe-down to dissolve and remove any residual lipophilic Cbz-derivative traces.

Protocol C: Disposal Plan

  • Segregation: Do not mix N-Cbz-11-aminoundecanoic acid waste with strong oxidizing agents, strong acids, or strong bases, as these are incompatible materials that can cause exothermic degradation [1].

  • Packaging: Place all contaminated consumables (weigh boats, Kimwipes, gloves) into a heavy-duty, sealable polyethylene bag.

  • Incineration: Route the sealed waste to your facility's Environmental Health and Safety (EHS) department for high-temperature incineration by a licensed chemical waste contractor. Do not flush any quantity down the sink.

References

© Copyright 2026 BenchChem. All Rights Reserved.